2-(4-Bromophenoxy)-2-methylpropanoyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(4-bromophenoxy)-2-methylpropanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrClO2/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGDEYNAWWGQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)Cl)OC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(4-Bromophenoxy)-2-methylpropanoyl chloride CAS number
An In-Depth Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Chemical Identity
This compound is an acyl chloride derivative characterized by a bromophenoxy group attached to a dimethylpropanoyl chloride backbone. The presence of the highly reactive acyl chloride functional group makes it a valuable building block for introducing the 2-(4-bromophenoxy)-2-methylpropanoyl moiety into a wide range of molecules. The bromine atom on the phenyl ring offers a site for further chemical modification, enhancing its versatility in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The strategic incorporation of bromine into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic properties, often leading to improved efficacy and metabolic stability.[1]
While a dedicated CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, its chloro-analog, 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride, is well-documented with the CAS number 5542-60-9 .[2] This guide will leverage data from this and other related compounds to provide a robust profile of the target molecule.
Synthesis and Mechanism
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the corresponding carboxylic acid precursor, 2-(4-Bromophenoxy)-2-methylpropanoic acid. The subsequent step is the conversion of this carboxylic acid to the desired acyl chloride.
Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid
The synthesis of the carboxylic acid precursor can be accomplished via the bromination of a suitable starting material. A plausible method involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium, which has been shown to predominantly yield the para-bromo isomer.[3][4][5]
Reaction Scheme:
-
2-methyl-2-phenylpropanoic acid + Br₂ → 2-(4-bromophenyl)-2-methylpropanoic acid
This reaction can be carried out under acidic, neutral, or alkaline conditions, with the aqueous medium favoring the desired para-substitution.[3][4]
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and effective method for this purpose.[6][7][8][9][10] The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the chloride ion.[10]
Reaction Scheme:
-
2-(4-Bromophenoxy)-2-methylpropanoic acid + SOCl₂ → this compound + SO₂ + HCl
The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.[7][8]
Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid
-
In a well-ventilated fume hood, dissolve 2-methyl-2-phenylpropanoic acid in a suitable aqueous solvent system.
-
Slowly add bromine to the reaction mixture with vigorous stirring. The reaction temperature should be carefully controlled.
-
Monitor the reaction progress using an appropriate analytical technique, such as gas chromatography (GC), until the starting material is consumed.[5]
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., 5N HCl) to a pH of 1-2 to precipitate the product.[5]
-
Extract the aqueous solution with an organic solvent like dichloromethane.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.[5]
-
Purify the crude product by recrystallization from a suitable solvent, such as hexanes.[5]
Step 2: Synthesis of this compound
-
In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the purified 2-(4-Bromophenoxy)-2-methylpropanoic acid.
-
Carefully add an excess of thionyl chloride to the flask. This can be done neat or in an inert solvent like acetonitrile.[9]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours.[9]
-
Monitor the reaction by IR spectroscopy, looking for the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by fractional distillation.
Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
Physicochemical Properties and Reactivity
The exact physicochemical properties of this compound have not been empirically determined. However, we can extrapolate these properties based on its chloro-analogue and other structurally related compounds.
| Property | This compound (Estimated) | 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride[2] | 2-(4-Bromophenoxy)butanoyl chloride[11] |
| CAS Number | Not available | 5542-60-9 | 17520-86-4 |
| Molecular Formula | C₁₀H₁₀BrClO₂ | C₁₀H₁₀Cl₂O₂ | C₁₀H₁₀BrClO |
| Molecular Weight | ~277.54 g/mol | 233.09 g/mol | 277.542 g/mol |
| Boiling Point | > 300 °C at 760 mmHg | ~284 °C (estimated)[12] | 310.2 ± 17.0 °C at 760 mmHg |
| Density | ~1.5 g/cm³ | Not available | 1.5 ± 0.1 g/cm³ |
| Reactivity | Highly reactive with nucleophiles, moisture sensitive | Highly reactive with nucleophiles, moisture sensitive | Highly reactive with nucleophiles, moisture sensitive |
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group. This makes it susceptible to nucleophilic acyl substitution reactions with a wide range of nucleophiles, including alcohols, amines, and water. The presence of the electron-withdrawing bromine atom on the phenyl ring can slightly increase the electrophilicity of the carbonyl carbon compared to an unsubstituted analog.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of bromine into a molecule can have profound effects on its biological activity.[1] Bromine can increase lipophilicity, which can enhance membrane permeability and oral bioavailability. It can also serve as a heavy atom for X-ray crystallography studies, aiding in the determination of protein-ligand binding modes. Furthermore, the C-Br bond can be a site for further synthetic elaboration through cross-coupling reactions.
This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. For instance, it can be used to synthesize amides and esters that can be screened for a variety of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[13][14]
Conceptual Application Workflow
Caption: Derivatization for biological screening.
Safety and Handling
Acyl chlorides are hazardous chemicals that must be handled with extreme care.[15][16][17] Based on the safety data for related compounds, this compound should be considered corrosive and a lachrymator.
| Hazard | Precautionary Measures |
| Corrosive | Causes severe skin burns and eye damage.[16][17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield.[15][16][18] |
| Respiratory Irritant | May cause respiratory irritation.[2] Work in a well-ventilated chemical fume hood.[15][18] |
| Moisture Sensitive | Reacts violently with water to produce HCl gas.[15] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[16] |
| Inhalation Toxicity | May be toxic if inhaled.[15] Avoid breathing vapors or dust.[15][16] |
| Ingestion | Harmful if swallowed.[15] Do not eat, drink, or smoke when using this product.[15] |
In case of accidental exposure, follow standard first-aid procedures. For skin contact, immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[18] For eye contact, rinse cautiously with water for several minutes.[18] In all cases of exposure, seek immediate medical attention.[18]
Conclusion
This compound is a versatile and highly reactive chemical intermediate with significant potential in organic synthesis and drug discovery. While its specific properties are not yet fully documented, this guide provides a comprehensive overview based on sound chemical principles and data from analogous compounds. The detailed synthesis protocol, analysis of its potential applications, and stringent safety guidelines presented herein are intended to empower researchers to safely and effectively utilize this compound in their scientific endeavors.
References
-
PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]
-
Chemsrc. 2-(4-Bromophenoxy)butanoyl chloride | CAS#:17520-86-4. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
- de Oliveira, R. S., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. RSC Medicinal Chemistry.
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka. [Link]
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
ResearchGate. (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
-
PubChem. 2-Bromo-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]
Sources
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. youtube.com [youtube.com]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 11. 2-(4-Bromophenoxy)butanoyl chloride | CAS#:17520-86-4 | Chemsrc [chemsrc.com]
- 12. 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | 1160257-86-2 | Benchchem [benchchem.com]
- 13. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. 2-Bromo-2-methylpropanoyl chloride | C4H6BrClO | CID 11106049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. chemicalbook.com [chemicalbook.com]
An In-Depth Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
This guide provides a comprehensive technical overview of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, analytical characterization, applications, and safety protocols, grounding all information in established scientific principles.
Core Molecular Characteristics
This compound is a bifunctional molecule featuring a reactive acyl chloride group and a brominated aromatic ring. This combination makes it a versatile building block for introducing the 2-(4-bromophenoxy)-2-methylpropanoyl moiety into a larger molecular framework.
Physicochemical Properties
| Property | Value | Source / Method |
| Molecular Formula | C₁₀H₁₀BrClO₂ | Calculated |
| Molecular Weight | 277.54 g/mol | Calculated |
| IUPAC Name | This compound | Nomenclature Rules |
| Appearance | Colorless to pale yellow liquid (Predicted) | Analogy to similar acyl chlorides[4] |
| Odor | Pungent, acrid (Predicted) | Analogy to similar acyl chlorides[4] |
Note: The molecular weight is calculated using the atomic masses: C (12.011), H (1.008), Br (79.904), Cl (35.453), O (15.999).
Synthesis and Mechanism
The synthesis of this compound is a logical, two-step process starting from commercially available precursors. The strategy involves first constructing the parent carboxylic acid, followed by the conversion of the carboxylic acid functional group to the more reactive acyl chloride.
Step 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid
The formation of the ether linkage is classically achieved via the Williamson ether synthesis.[5][6][7][8][9] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.
Causality of Experimental Design: The choice of reagents is dictated by the need to form the ether bond at a tertiary carbon. A more efficient pathway involves the reaction of 4-bromophenol with a suitable acetone equivalent under basic conditions, followed by hydrolysis. However, a direct Williamson synthesis using the sodium salt of 4-bromophenol and an alkyl halide like ethyl 2-bromo-2-methylpropanoate is a common and reliable method. The base (e.g., sodium hydride or sodium hydroxide) is critical for deprotonating the phenol to generate the potent phenoxide nucleophile.
Step 2: Conversion to this compound
Acyl chlorides are readily prepared from their corresponding carboxylic acids using a variety of chlorinating agents.[10] Thionyl chloride (SOCl₂) is particularly effective and widely used for this transformation because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product purification.[11][12][13][14][15]
Mechanism of Action (Thionyl Chloride): The conversion is a nucleophilic acyl substitution reaction.
-
The carboxylic acid's carbonyl oxygen attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is eliminated, forming a highly reactive chlorosulfite intermediate. This step effectively converts the hydroxyl group into an excellent leaving group.[16]
-
The chloride ion, now acting as a nucleophile, attacks the carbonyl carbon.
-
The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the leaving group, which decomposes into gaseous SO₂ and HCl.[11][15]
Diagram: Synthesis Workflow
Caption: Overall synthetic route to the target compound.
Diagram: Mechanism of Acyl Chloride Formation
Caption: Reaction mechanism with thionyl chloride.
Self-Validating Experimental Protocol
Objective: To synthesize this compound.
Materials:
-
2-(4-Bromophenoxy)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM) or neat reaction
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-(4-Bromophenoxy)-2-methylpropanoic acid (1.0 eq).
-
Reagent Addition: Cautiously add thionyl chloride (SOCl₂) (approx. 2-3 eq) dropwise at room temperature. The reaction can also be performed in an anhydrous solvent like DCM.
-
Reaction Execution: Heat the mixture to reflux (for neat reaction, ~76 °C, the boiling point of SOCl₂) and maintain for 2-4 hours. The progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive gases with a suitable trap).
-
The crude this compound is often of sufficient purity for subsequent reactions. If higher purity is required, vacuum distillation can be performed.
-
-
Validation: The final product should be characterized by ¹H NMR, IR, and Mass Spectrometry to confirm its structure and purity.
Analytical Characterization
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the final product.
| Technique | Expected Result | Rationale |
| ¹H NMR | Aromatic Protons: Two doublets in the ~6.8-7.5 ppm range, integrating to 2H each (AA'BB' system). Methyl Protons: A singlet at ~1.6-1.8 ppm, integrating to 6H. | The aromatic protons are split by their ortho neighbors. The six methyl protons are chemically equivalent and have no adjacent protons, resulting in a singlet.[17] |
| ¹³C NMR | Carbonyl Carbon: ~170-175 ppm. Aromatic Carbons: Multiple peaks between ~115-160 ppm. Quaternary Ether Carbon: ~80-85 ppm. Methyl Carbons: ~25-30 ppm. | The chemical shifts are characteristic of the electronic environment of each carbon atom.[18][19] |
| IR Spectroscopy | C=O Stretch: Strong, sharp absorption at ~1790-1815 cm⁻¹ . C-O Stretch: ~1250 cm⁻¹. C-Br Stretch: ~600-500 cm⁻¹. | The high frequency of the carbonyl stretch is a hallmark of the highly electrophilic acyl chloride functional group.[20][21][22] |
| Mass Spectrometry | Molecular Ion (M⁺): A characteristic pair of peaks at m/z 276 and 278, with nearly equal intensity (1:1 ratio), representing the ⁷⁹Br and ⁸¹Br isotopes.[23][24] Each of these will be accompanied by a smaller M+2 peak from the ³⁷Cl isotope. | The isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) results in a distinctive M⁺ / M⁺+2 pattern that is a clear indicator of a single bromine atom in the molecule.[25][26][27] |
Applications in Drug Development and Research
This compound is not an end-product but a valuable intermediate. Its utility stems from two key structural features:
-
The Reactive Acyl Chloride: This group is an excellent electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (alcohols, amines, thiols) to form esters, amides, and thioesters, respectively.[28][29] This reactivity is fundamental to building more complex molecules.
-
The Brominated Aromatic Ring: The bromine atom serves as a versatile synthetic handle. It is an ideal precursor for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for assembling complex molecular architectures.
The overall fragment is structurally related to fibrates, a class of drugs used to lower blood lipid levels. Therefore, this compound is a highly relevant building block for synthesizing novel fibrate analogs and other pharmacologically active molecules.
Safety, Handling, and Storage
Trustworthiness through Self-Validating Safety Protocols: The protocols described below are designed to inherently mitigate risks associated with the compound's reactivity.
Hazard Identification
-
Acyl Chloride Moiety: Reacts violently with water and other protic solvents to release corrosive hydrogen chloride (HCl) gas. It is corrosive to skin, eyes, and the respiratory tract.[4]
-
Thionyl Chloride (Reagent): Highly toxic, corrosive, and reacts violently with water.[30][31] All handling must be performed in a certified chemical fume hood.
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound and thionyl chloride inside a well-ventilated chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Inspect gloves for integrity before use.
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Storage
-
Moisture Sensitivity: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Location: Keep in a cool, dry, well-ventilated area designated for corrosive and reactive chemicals, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[32]
Spill and Disposal
-
Spill: In case of a small spill, absorb with an inert, dry material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use water.
-
Disposal: Waste must be neutralized cautiously (e.g., by slow addition to a stirred, cold solution of sodium bicarbonate) before disposal, following all local and institutional regulations.
References
-
PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. [Link]
-
Chemsrc. 2-(4-Bromophenoxy)butanoyl chloride. [Link]
-
SlidePlayer. IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
- Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
ResearchGate. 1H and 13C-NMR data of compounds 2 – 4. [Link]
-
YouTube. Bromo pattern in Mass Spectrometry. [Link]
-
Wikipedia. Acyl chloride. [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]
- Google Patents. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemguide. mass spectra - the M+2 peak. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Acyl Chlorides in Custom Organic Synthesis. [Link]
-
Patsnap. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. [Link]
-
Poznan University of Technology. Carbonyl - compounds - IR - spectroscopy. [Link]
-
BYJU'S. Williamson Ether Synthesis. [Link]
-
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry. [Link]
-
Save My Exams. Acyl Chlorides Revision Notes. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Thionyl Chloride. [Link]
-
University of Colorado Boulder. Infrared Spectroscopy. [Link]
-
Chemistry LibreTexts. 6.7: Other Important Isotopes- Br and Cl. [Link]
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]
-
Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. [Link]
-
YouTube. Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
ResearchGate. Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]
-
University of Calgary. IR Absorption Table. [Link]
-
Save My Exams. The M+1 & M+2 Peaks (AS Chemistry). [Link]
-
Chemguide. an introduction to acyl chlorides (acid chlorides). [Link]
-
Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
- Google Patents. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid.
-
Reddit. How dangerous is thionyl chloride?. [Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
-
CAS Common Chemistry. (2R)-2-Bromopropanoyl chloride. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]
-
PubChem. 2-Bromo-2-methylpropanoyl chloride. [Link]
-
ResearchGate. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
PubChem. 2-(4-(2,4-Dichlorophenoxy)phenoxy)propionic acid. [Link]
-
National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
Sources
- 1. 2-(4-Isopropylphenoxy)-2-methylpropanoyl chloride | 1160257-86-2 | Benchchem [benchchem.com]
- 2. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Bromophenoxy)butanoyl chloride | CAS#:17520-86-4 | Chemsrc [chemsrc.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. byjus.com [byjus.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. savemyexams.com [savemyexams.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 16. CN104355988A - Synthesis method of 2-(4-bromomethyl phenyl) propionic acid - Google Patents [patents.google.com]
- 17. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. researchgate.net [researchgate.net]
- 19. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. uobabylon.edu.iq [uobabylon.edu.iq]
- 23. chemguide.co.uk [chemguide.co.uk]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. youtube.com [youtube.com]
- 26. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 27. savemyexams.com [savemyexams.com]
- 28. Acyl chloride - Wikipedia [en.wikipedia.org]
- 29. nbinno.com [nbinno.com]
- 30. nj.gov [nj.gov]
- 31. actylislab.com [actylislab.com]
- 32. merckmillipore.com [merckmillipore.com]
An In-depth Technical Guide to the Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride
Introduction: The Significance of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride in Modern Chemistry
This compound is a pivotal chemical intermediate, playing a crucial role in the synthesis of a variety of organic molecules, particularly in the fields of pharmaceuticals and polymer chemistry. Its structural features, including the reactive acyl chloride group and the functionalized aromatic ring, make it a versatile building block for creating complex molecular architectures. In drug development, this compound serves as a key precursor for the synthesis of fibrate drugs, which are a class of amphipathic carboxylic acids used to lower high blood cholesterol and triglyceride levels. The bromo-functionalization also opens avenues for further molecular modifications through cross-coupling reactions, enhancing its utility in the design of novel therapeutic agents. This guide provides a comprehensive overview of a reliable and efficient synthesis route for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and critical process considerations.
Strategic Synthesis Pathway: A Two-Step Approach
The most common and efficient synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the precursor carboxylic acid, 2-(4-bromophenoxy)-2-methylpropanoic acid. This is typically accomplished via a Williamson ether synthesis, a robust and well-established method for forming ethers.[1][2][3][4][5] The second step is the conversion of the synthesized carboxylic acid into the target acyl chloride, a transformation readily achieved using a chlorinating agent such as thionyl chloride.[6][7][8][9][10]
Figure 1: Overall synthesis workflow for this compound.
Part 1: Synthesis of 2-(4-Bromophenoxy)-2-methylpropanoic Acid
Underlying Mechanism: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide ion acts as a nucleophile and displaces a halide ion from an alkyl halide to form an ether.[1][2][3][4][5] In this specific synthesis, the phenoxide of 4-bromophenol attacks the electrophilic carbon of 2-bromo-2-methylpropanoic acid. The reaction is typically carried out in the presence of a base, which deprotonates the phenol to form the more nucleophilic phenoxide.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromophenol | 173.01 | 17.3 g | 0.1 |
| 2-Bromo-2-methylpropanoic acid | 167.00 | 16.7 g | 0.1 |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.2 |
| Acetone | 58.08 | 200 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 17.3 g (0.1 mol) of 4-bromophenol and 8.0 g (0.2 mol) of sodium hydroxide in 200 mL of acetone.
-
Formation of Phenoxide: Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium 4-bromophenoxide.
-
Addition of Alkyl Halide: To the resulting solution, add 16.7 g (0.1 mol) of 2-bromo-2-methylpropanoic acid dropwise over a period of 15 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Solvent Removal: Evaporate the acetone from the filtrate under reduced pressure.
-
Acidification and Extraction: Dissolve the residue in 100 mL of water and acidify with concentrated hydrochloric acid to a pH of approximately 2. The product will precipitate as a white solid. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude 2-(4-bromophenoxy)-2-methylpropanoic acid.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as a mixture of ethanol and water, to obtain the pure product.
Part 2: Synthesis of this compound
Underlying Mechanism: Conversion of Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl(_2)) is a commonly used reagent for this purpose due to its efficiency and the fact that the byproducts, sulfur dioxide (SO(_2)) and hydrogen chloride (HCl), are gases, which simplifies the purification process.[6][7][8][9][10] The reaction proceeds through a nucleophilic acyl substitution mechanism. The carboxylic acid first attacks the sulfur atom of thionyl chloride, leading to the formation of a chlorosulfite intermediate. This is followed by a nucleophilic attack by the chloride ion on the carbonyl carbon, with the subsequent departure of the leaving group, which decomposes to SO(_2) and HCl.[6][9]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(4-Bromophenoxy)-2-methylpropanoic acid | 259.09 | 25.9 g | 0.1 |
| Thionyl Chloride | 118.97 | 14.3 g (8.5 mL) | 0.12 |
| Dichloromethane (anhydrous) | 84.93 | 100 mL | - |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a drying tube, suspend 25.9 g (0.1 mol) of 2-(4-bromophenoxy)-2-methylpropanoic acid in 100 mL of anhydrous dichloromethane.
-
Catalyst Addition: Add 1-2 drops of N,N-dimethylformamide (DMF) to the suspension. DMF acts as a catalyst for the reaction.
-
Addition of Thionyl Chloride: Slowly add 8.5 mL (0.12 mol) of thionyl chloride to the mixture at room temperature. The addition should be done in a fume hood due to the evolution of HCl and SO(_2) gases.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours, or until the evolution of gases ceases and the solid carboxylic acid has completely dissolved.
-
Monitoring the Reaction: The completion of the reaction can be confirmed by the absence of the carboxylic acid starting material, as observed by IR spectroscopy (disappearance of the broad O-H stretch).
-
Isolation of Product: Remove the excess thionyl chloride and the solvent by distillation under reduced pressure. Care should be taken as the product is moisture-sensitive.
-
Purification: The resulting crude this compound is often of sufficient purity for subsequent reactions. If further purification is required, it can be distilled under high vacuum.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic strong absorption band for the C=O stretch of the acyl chloride at approximately 1780-1815 cm
, and the absence of the broad O-H stretch of the carboxylic acid. -
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both
H and C NMR spectroscopy should be used to confirm the structure of the final product. The proton NMR will show characteristic signals for the aromatic protons and the methyl protons. The carbon NMR will show a signal for the carbonyl carbon of the acyl chloride in the range of 165-175 ppm. -
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the product and confirm its molecular weight.
Safety Considerations
-
Thionyl chloride is a corrosive and lachrymatory substance. It reacts violently with water to release toxic gases (HCl and SO(_2)). All manipulations involving thionyl chloride must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Acyl chlorides are moisture-sensitive and can be corrosive and irritating. They should be handled with care in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood.
Conclusion
The synthesis of this compound via a two-step process involving Williamson ether synthesis followed by chlorination with thionyl chloride is a reliable and efficient method. This guide provides a detailed and practical protocol for researchers and professionals in the field of chemical synthesis. By understanding the underlying chemical principles and adhering to the described experimental procedures and safety precautions, high-purity this compound can be consistently produced for its various applications in drug discovery and materials science.
References
- CN104058953A - Production technique for synthesizing 2-bromopropionyl chloride - Google P
- US20120309973A1 - Preparation of 2-(4-bromophenyl)
- EP2532644A1 - Preparation of 2-(4-bromophenyl)
-
Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap. (URL: [Link])
- CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
- WO2015035541A1 - Preparation method of 2-(4-ethoxy phenyl)-2-methyl propanol. (URL: )
-
2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID - PubChem. (URL: [Link])
-
The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (URL: [Link])
-
Williamson Ether Synthesis reaction - BYJU'S. (URL: [Link])
- WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)
-
converting carboxylic acids into acyl (acid) chlorides - Chemguide. (URL: [Link])
-
Williamson ether synthesis - Wikipedia. (URL: [Link])
-
Acid to Acid Chloride - Common Conditions. (URL: [Link])
-
Reaction Mechanism of Williamson's synthesis - Physics Wallah. (URL: [Link])
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (URL: [Link])
-
(PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate - ResearchGate. (URL: [Link])
-
Williamson Ether Synthesis - Chemistry Steps. (URL: [Link])
-
SOCl2 Reaction with Carboxylic Acids - Chemistry Steps. (URL: [Link])
- CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)
-
Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid - Organic Syntheses. (URL: [Link])
- CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Solubility of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a crucial acyl chloride intermediate in various synthetic applications, including drug development. Given the compound's reactive nature, understanding its interaction with organic solvents is paramount for optimizing reaction conditions, ensuring safety, and achieving desired product yields.
Introduction: The Role and Reactivity of this compound
This compound is a specialized acyl chloride. Acyl chlorides, as a class of organic compounds, are derivatives of carboxylic acids where the hydroxyl group is replaced by a chloride atom. This substitution renders the carbonyl carbon highly electrophilic, making acyl chlorides exceptionally reactive and valuable as intermediates in organic synthesis.
The high reactivity of the acyl chloride functional group dictates its solubility and stability in various media. The primary consideration for any researcher or scientist is the compound's propensity to react with protic solvents, particularly water, alcohols, and primary or secondary amines.
Theoretical Framework for Solubility Prediction
Predicting the solubility of this compound involves analyzing its molecular structure and considering the principles of "like dissolves like."
-
Molecular Structure: The molecule possesses both polar and nonpolar regions. The acyl chloride group (-COCl) is highly polar. The bromophenoxy group, while containing a polar carbon-bromine bond and an ether linkage, is predominantly nonpolar due to the aromatic ring. The two methyl groups also contribute to the nonpolar character.
-
Solvent Polarity:
-
Protic Solvents (e.g., water, alcohols): These solvents are generally unsuitable for dissolving this compound. Acyl chlorides readily undergo vigorous, often violent, hydrolysis or alcoholysis with these solvents, leading to the formation of the corresponding carboxylic acid or ester.[1][2] This is a chemical reaction rather than a simple dissolution.
-
Aprotic Polar Solvents (e.g., THF, DCM, Chloroform): These solvents are typically good choices for dissolving acyl chlorides. They possess a significant dipole moment, allowing them to solvate the polar acyl chloride group without providing a reactive proton source. Dichloromethane (DCM) and chloroform are commonly used solvents for reactions involving acyl chlorides.[3][4]
-
Nonpolar Solvents (e.g., hexanes, toluene): While acyl chlorides have limited solubility in water, they generally dissolve well in nonpolar solvents.[5] The large nonpolar bromophenoxy portion of the molecule suggests that it will be soluble in nonpolar organic solvents.
-
Based on this theoretical analysis, this compound is expected to be soluble in a range of aprotic and nonpolar organic solvents.
Recommended Solvents and Qualitative Solubility
| Solvent Class | Recommended Solvents | Expected Solubility | Rationale & Critical Notes |
| Aprotic Polar | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents effectively solvate the polar acyl chloride group without reacting with it. THF should be used with caution as it can contain peroxides and water if not properly dried. |
| Nonpolar | Toluene, Hexanes, Diethyl Ether | Moderate to High | The large nonpolar moiety of the molecule facilitates dissolution in these solvents. Diethyl ether should also be handled with care due to peroxide formation. |
| Protic | Water, Alcohols (Methanol, Ethanol), Amines | Not Recommended (Reactive) | These solvents will react exothermically with the acyl chloride, leading to its decomposition.[1][2] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a chosen organic solvent. This protocol is designed as a self-validating system, emphasizing safety and accuracy.
4.1. Safety Precautions
-
This compound is a corrosive and moisture-sensitive compound.[6][7][8] Handle it in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Solvents should be anhydrous (dry).
4.2. Materials and Equipment
-
This compound
-
Anhydrous organic solvent of choice
-
Oven-dried glassware (vials with screw caps, graduated cylinders, pipettes)
-
Analytical balance (accurate to ±0.1 mg)
-
Magnetic stirrer and stir bars
-
Inert gas supply (nitrogen or argon)
-
Temperature-controlled environment (e.g., water bath)
4.3. Step-by-Step Methodology
-
Preparation: Set up a series of oven-dried vials, each containing a small, accurately weighed magnetic stir bar.
-
Solvent Addition: Under an inert atmosphere, add a precise volume (e.g., 1.0 mL) of the anhydrous organic solvent to each vial.
-
Solute Addition: Accurately weigh a small amount of this compound and add it to the first vial. Record the mass.
-
Equilibration: Cap the vial tightly and stir the mixture at a constant temperature for a set period (e.g., 1 hour) to ensure equilibrium is reached.
-
Observation: Observe the vial for any undissolved solid.
-
Incremental Addition: If the solid dissolves completely, add another accurately weighed increment of the acyl chloride to the same vial.
-
Repeat: Continue steps 4-6 until a small amount of solid remains undissolved, indicating that the solution is saturated.
-
Data Recording: Record the total mass of the acyl chloride that completely dissolved in the known volume of the solvent.
-
Calculation: Calculate the solubility in g/L or mol/L.
4.4. Experimental Workflow Diagram
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its chemical nature allows for reliable predictions of its behavior in various organic solvents. It is expected to be highly soluble in aprotic polar and nonpolar solvents, while it will react with protic solvents. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust and safe methodology for researchers and scientists in the field of drug development and organic synthesis.
References
- Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis.
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Clark, J. (2023). An introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Properties of Acyl Halides. Retrieved from [Link]
-
ResearchGate. (2019). What should I reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Grokipedia. (n.d.). Acyl halide. Retrieved from [Link]
-
NCERT. (n.d.). Systematic Qualitative Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl halide. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). Preparations and Reactions of Acyl Chlorides. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-2-methylpropanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSynthesis. (2025). 2-methylpropanoyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
AHH Chemical. (n.d.). 2-(4-bromo-2-chlorophenoxy)-2-methylpropanoyl chloride. Retrieved from [Link]
-
Chemsrc. (2024). 2-(4-Bromophenoxy)butanoyl chloride. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]
- 5. grokipedia.com [grokipedia.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Bromo-2-methylpropanoyl chloride | C4H6BrClO | CID 11106049 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Safety and Handling Guide for 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety protocols, handling procedures, and emergency responses pertinent to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride. As a Senior Application Scientist, the following information is synthesized from established safety data for analogous chemical structures and best practices for handling reactive acyl chlorides. This document is intended to empower researchers to work safely and effectively with this compound.
Understanding the Inherent Reactivity and Hazards
Expected GHS Hazard Classification
Based on analogous compounds such as 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride and other acyl chlorides, the following Globally Harmonized System (GHS) classifications are anticipated.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | Causes severe skin burns and eye damage |
| Serious Eye Damage/Irritation | 1 | Causes serious eye damage |
| Acute Toxicity, Inhalation | 3/4 | Toxic or harmful if inhaled |
| Acute Toxicity, Oral | 4 | Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | Harmful in contact with skin |
| Specific Target Organ Toxicity | 3 | May cause respiratory irritation |
The acyl chloride moiety is the primary driver for the corrosive nature of this compound. Upon contact with moisture, it readily hydrolyzes to form hydrochloric acid (HCl) and 2-(4-bromophenoxy)-2-methylpropanoic acid, both of which are corrosive and irritating.[2]
Prerequisite Safety Infrastructure and Personal Protective Equipment (PPE)
Handling this compound necessitates a controlled laboratory environment with readily accessible emergency equipment. The principle of "as low as reasonably practicable" (ALARP) should be applied to minimize exposure.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood to prevent inhalation of its vapors and any HCl gas produced upon hydrolysis.[3][4]
-
Safety Shower and Eyewash Station: Immediate access to a safety shower and eyewash station is critical. In the event of skin or eye contact, immediate and prolonged flushing with water is the most effective first aid measure.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[6]
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. Consider double-gloving. | Provides a barrier against skin contact. Check for breakthrough times. |
| Eye Protection | Chemical splash goggles and a face shield. | Protects against splashes to the eyes and face.[7] |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |
| Respiratory | Use is within a fume hood. For emergencies, a self-contained breathing apparatus may be necessary. | Protects against inhalation of corrosive and toxic vapors.[2] |
Step-by-Step Safe Handling and Experimental Workflow
The following protocols are designed to mitigate the risks associated with the use of this compound in a research setting.
Preparation and Inert Atmosphere Handling
Acyl chlorides are notoriously sensitive to moisture.[8] All glassware should be oven-dried and cooled under a stream of inert gas (e.g., nitrogen or argon) before use.
Caption: Workflow for the safe quenching of reactive acyl chlorides.
Emergency Procedures: A Systematic Response
In the event of an accidental exposure or spill, a rapid and informed response is crucial.
Exposure Response
| Exposure Route | Immediate Action | Follow-up |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. [2][5][9] | Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. [2][5] | Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once. [10]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. [10] | Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [11]Rinse the mouth with water. | Seek immediate medical attention. |
The "remove, remove, remove" principle should be followed in case of significant exposure: remove the person from the area, remove contaminated clothing, and remove the chemical from the skin or eyes with water. [12]
Spill Management
-
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Use an inert absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert your institution's emergency response team.
-
If flammable, remove all sources of ignition. [4]
-
Storage and Disposal
Proper long-term storage and disposal are essential to maintain a safe laboratory environment.
Storage
-
Container: Store in the original, tightly sealed container.
-
Atmosphere: Store under an inert atmosphere if possible. [4]Consider wrapping the cap with paraffin film to further prevent moisture ingress.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and strong bases. [13]A dedicated corrosives cabinet is recommended. [8]* Temperature: Refrigeration may be advisable for long-term storage to minimize decomposition. [14]
Disposal
-
Waste Stream: All waste containing this compound, including quenched material and contaminated absorbents, must be disposed of as hazardous waste.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
This guide provides a framework for the safe handling of this compound. It is imperative that researchers supplement this information with institution-specific safety protocols and a thorough understanding of the experimental procedures being undertaken.
References
- Fisher Scientific. (2010-05-06). SAFETY DATA SHEET - Propionyl chloride.
- PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride.
- TCI Chemicals. (2025-06-05). SAFETY DATA SHEET - 4-Bromophenacyl Bromide.
- GOV.UK. (2024-10-10). What to do in a chemical emergency.
- BASF. Acid Chlorides and Chloroformates - Safety and Handling.
- University of Kentucky. Emergency Procedures for Incidents Involving Chemicals.
- Yufeng. (2025-05-25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
- Sigma-Aldrich. (2025-09-13). SAFETY DATA SHEET - Acetyl chloride.
- Standard Operating Procedure - Hydrochloric acid.
- ChemicalBook. (2026-01-17). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chloro-2-methylphenoxy)propanoic acid.
- Merck Millipore. SAFETY DATA SHEET.
- Fisher Scientific. (2010-09-07). SAFETY DATA SHEET - Acetyl chloride.
- Centers for Disease Control and Prevention (CDC). First Aid Procedures for Chemical Hazards | NIOSH.
- Reddit. (2023-07-31). Acetyl Chloride Storage.
- Princeton University Environmental Health and Safety. Chemical Spill Procedures.
- SynZeal. Safety Data Sheet - Methyl 2-(4-bromophenyl)acetate.
- ChemBK. (2024-04-10). 2-Bromo-2-methylpropanoyl chloride.
- Fisher Scientific. SAFETY DATA SHEET - 4-Bromobenzoyl chloride.
Sources
- 1. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 3. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. reddit.com [reddit.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. gov.uk [gov.uk]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. tcichemicals.com [tcichemicals.com]
The Emergence of Covalent Probes in Chemical Proteomics: A Technical Guide to 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
This technical guide delves into the strategic application of the novel covalent probe, 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, in the ever-evolving landscape of proteomics research. Designed for researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the probe's mechanism, its practical applications in target identification and validation, and detailed protocols for its use in activity-based protein profiling (ABPP). We will move beyond simple procedural lists to explain the rationale behind experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Imperative for Covalent Probes in Unraveling Proteome Complexity
The proteome, in its vast complexity, presents a formidable challenge to researchers seeking to understand cellular function and dysfunction. While traditional proteomics methods provide a snapshot of protein abundance, they often fall short of revealing the dynamic nature of protein activity. Chemical proteomics has emerged as a powerful discipline to address this gap, employing small molecule probes to interrogate protein function directly within a native biological system.[1][2]
Activity-based protein profiling (ABPP) stands at the forefront of chemical proteomics, utilizing covalent probes that irreversibly bind to the active sites of specific enzyme families.[3][4][5][6] This technique offers a direct readout of enzyme activity, enabling the identification of functionally relevant proteins in complex proteomes.[3][5] The design of novel probes with unique reactivity and selectivity is paramount to expanding the scope of ABPP and exploring new frontiers of the proteome.
This guide focuses on the hypothetical, yet chemically plausible, applications of this compound as a bespoke tool for proteomics research. Its structure, featuring a reactive acyl chloride group and a bromophenoxy moiety, suggests its potential as a covalent probe for identifying novel protein targets.
Probe Chemistry and Mechanism of Action
The efficacy of this compound as a chemical probe is rooted in its distinct chemical features: the reactive propanoyl chloride warhead and the bromophenoxy recognition element.
The Propanoyl Chloride "Warhead": A Reactive Anchor
The acyl chloride group is a highly reactive electrophile that can readily form a stable covalent bond with nucleophilic amino acid residues on proteins, such as lysine, serine, threonine, and tyrosine. This irreversible interaction forms the basis of its utility in ABPP, allowing for the permanent "tagging" of target proteins.
The Bromophenoxy Moiety: Guiding and Reporting
The 4-bromophenoxy group serves a dual purpose. Firstly, it can act as a recognition element, providing a degree of selectivity for proteins with binding pockets that can accommodate this bulky, hydrophobic group. This can help to narrow the range of potential targets within the proteome. Secondly, the bromine atom provides a unique isotopic signature that can be readily detected by mass spectrometry, facilitating the identification of labeled peptides during data analysis.
Conceptual Mechanism of Covalent Modification
The proposed mechanism involves a nucleophilic attack by an amino acid residue on the carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate, followed by the elimination of the chloride leaving group and the formation of a stable amide or ester bond between the probe and the protein.
Caption: Covalent modification of a protein by this compound.
Applications in Proteomics Research
The unique properties of this compound open up several avenues for its application in proteomics, particularly in the realms of drug discovery and fundamental biological research.
Target Identification and Validation
A primary application of this probe is in the discovery of novel protein targets for therapeutic intervention.[7][8][9] By treating a complex biological sample (e.g., cell lysate, tissue homogenate) with the probe, researchers can selectively label proteins that are susceptible to its covalent modification. Subsequent enrichment of these labeled proteins and analysis by mass spectrometry can reveal their identities.
Competitive Profiling for Target Engagement
Furthermore, the probe can be used in a competitive ABPP format to assess the target engagement of small molecule inhibitors.[10] In this workflow, the biological sample is pre-incubated with a library of potential drug candidates before treatment with the probe. If a compound binds to the active site of a target protein, it will block the covalent modification by the probe, resulting in a decreased signal for that protein in the mass spectrometry analysis. This provides a powerful method for screening compound libraries and validating on-target activity.
Mapping Druggable "Hotspots"
The reactivity of the propanoyl chloride group is not limited to the catalytic residues within an enzyme's active site. It can also react with other nucleophilic residues in functionally important regions of a protein, such as allosteric sites or protein-protein interaction domains. This allows for the mapping of "druggable hotspots" on proteins that may not have been previously considered as therapeutic targets.
Experimental Workflow: A Step-by-Step Guide
The successful application of this compound in proteomics research relies on a well-designed and meticulously executed experimental workflow.
Caption: General workflow for an activity-based protein profiling experiment.
Detailed Experimental Protocol
Materials:
-
Biological sample (e.g., cultured cells, tissue)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound solution (in a compatible organic solvent like DMSO)
-
Affinity resin for enrichment (e.g., streptavidin beads if a biotinylated version of the probe is used, or an antibody against the bromophenoxy group)
-
Wash buffers
-
Elution buffer
-
Protease for digestion (e.g., trypsin)
-
Mass spectrometer
Procedure:
-
Sample Preparation:
-
Harvest cells or tissue and wash with cold PBS.
-
Lyse the sample in an appropriate lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the protein lysate to a working concentration (e.g., 1-2 mg/mL).
-
Add the this compound solution to the lysate to a final concentration determined by optimization (typically in the low micromolar range).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).
-
-
Enrichment of Labeled Proteins:
-
Quench the labeling reaction by adding a reducing agent (e.g., DTT) or by buffer exchange.
-
Add the affinity resin to the labeled lysate and incubate with gentle rotation to allow for binding of the labeled proteins.
-
Wash the resin extensively with wash buffers to remove non-specifically bound proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Elute the bound proteins from the resin using an appropriate elution buffer.
-
Alternatively, perform on-bead digestion of the captured proteins.
-
Digest the proteins into peptides using a protease like trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database to identify the labeled proteins.
-
Utilize specialized software to quantify the relative abundance of the identified proteins across different experimental conditions.
-
Data Interpretation and Validation
The output of an ABPP experiment is a list of identified proteins that are covalently modified by the probe. It is crucial to validate these potential targets to confirm their biological relevance.
| Validation Method | Description | Expected Outcome |
| Western Blotting | Use an antibody against the bromophenoxy group or a specific antibody for the identified target to confirm labeling. | A band corresponding to the molecular weight of the target protein should be detected in the probe-treated sample. |
| Competitive Inhibition | Pre-incubate the lysate with a known inhibitor of the target protein before probe labeling. | A significant reduction in the labeling of the target protein should be observed. |
| Genetic Knockdown/Knockout | Perform the ABPP experiment in cells where the target protein has been knocked down or knocked out. | The signal for the target protein should be significantly reduced or absent in the knockdown/knockout cells. |
| In Vitro Activity Assays | Test the effect of the probe on the enzymatic activity of the purified target protein. | The probe should inhibit the activity of the target protein in a concentration-dependent manner. |
Future Perspectives and Conclusion
While the application of this compound in proteomics is presented here as a conceptual framework, its chemical properties hold significant promise for the development of a new class of covalent probes. Future work should focus on synthesizing and characterizing this and related molecules to empirically determine their reactivity, selectivity, and utility in a biological context. The integration of such novel chemical tools with advanced mass spectrometry platforms will continue to drive innovation in proteomics research, enabling a deeper understanding of protein function and paving the way for the development of next-generation therapeutics. The principles and protocols outlined in this guide provide a solid foundation for researchers to explore the potential of this and other novel covalent probes in their own investigations.
References
- Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC - NIH. (n.d.).
- Activity-based proteomics - Wikipedia. (n.d.).
- Chemoproteomics-enabled discovery of covalent RNF114-based degraders that mimic natural product function. (2021). Cell Chemical Biology, 28(4), 487-498.e14.
- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies. (2025). Proteomics.
- Chemical proteomics for a comprehensive understanding of functional activity and the interactome. (2025). Chemical Society Reviews.
- Activity-based Protein Profiling: A graphical review. (2014). Proteomics, 14(1), 1-13.
- Proteomic discovery of chemical probes that perturb protein complexes in human cells. (2023).
- Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome‐Wide Studies | Request PDF. (2025).
- Chemical proteomics and its application to drug discovery. (n.d.). Stanford Medicine.
- Chemical proteomics. (n.d.). Bayerisches Zentrum für Biomolekulare Massenspektrometrie (BayBioMS).
- Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. (2021). Chemical Science, 12(30), 10145-10166.
- Overview of Active Site Probes and Enzyme Enrichment Kits. (n.d.). Thermo Fisher Scientific.
- Activity-based Protein Profiling. (n.d.). Plant Chemetics Laboratory.
Sources
- 1. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical proteomics for a comprehensive understanding of functional activity and the interactome - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00381D [pubs.rsc.org]
- 3. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 4. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. plantchemetics.org [plantchemetics.org]
- 7. Chemical Proteomics Probes: Classification, Applications, and Future Perspectives in Proteome-Wide Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. med.stanford.edu [med.stanford.edu]
- 10. Overview of Active Site Probes and Enrichment Kits | Thermo Fisher Scientific - US [thermofisher.com]
Methodological & Application
synthesis of block copolymers with 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
An Application Guide to the Synthesis of Advanced Block Copolymers Using 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
Introduction: Architecting Macromolecules with Precision
Block copolymers represent a cornerstone of modern polymer science, enabling the development of high-performance materials ranging from thermoplastic elastomers to advanced drug delivery nanocarriers and self-assembling systems for next-generation lithography.[1][2] These materials derive their unique properties from the covalent linkage of chemically distinct polymer chains, or "blocks," which can phase-separate on a nanometer scale. The ability to precisely control the architecture, block length, and overall molecular weight of these copolymers is paramount to tailoring their macroscopic properties.
Atom Transfer Radical Polymerization (ATRP) stands out as one of the most powerful and versatile methods of reversible-deactivation radical polymerization (RDRP) for constructing such well-defined polymers.[1][3] ATRP establishes a dynamic equilibrium between active, propagating radical species and dormant species, mediated by a transition metal catalyst.[1][4] This process minimizes irreversible termination reactions, allowing for polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high retention of chain-end functionality.[3][5]
This guide focuses on the strategic use of This compound , a highly effective initiator precursor for ATRP. Its acyl chloride functionality allows for its covalent attachment to hydroxyl-containing molecules, transforming them into bespoke ATRP initiators or macroinitiators. This two-step approach provides exceptional control and versatility, enabling the synthesis of complex block copolymer architectures from a wide array of starting materials. We will detail the underlying principles, provide step-by-step protocols for creating a model amphiphilic block copolymer, and discuss the critical characterization and troubleshooting techniques essential for success in the research and development environment.
Pillar 1: The Mechanism of Atom Transfer Radical Polymerization (ATRP)
The control afforded by ATRP hinges on the establishment of a rapid and reversible equilibrium between a low concentration of active propagating radicals (P•) and a vast majority of dormant polymer chains (P-X), which possess a transferable halogen atom (X) at the chain end. This equilibrium is catalyzed by a transition metal complex, typically copper(I) (Cu(I)/Ligand), which acts as the activator, and its oxidized counterpart, copper(II) (X-Cu(II)/Ligand), which serves as the deactivator.[1]
The key steps are:
-
Initiation: An alkyl halide initiator (R-X) is activated by the Cu(I) complex, abstracting the halogen atom to form a radical (R•) and the Cu(II) deactivator.
-
Propagation: The radical (R• or Pn•) adds to monomer units (M).
-
Deactivation: The propagating radical (Pn•) is rapidly and reversibly deactivated by the X-Cu(II)/Ligand complex, reforming a dormant chain and the Cu(I) activator.
This persistent deactivation step keeps the concentration of active radicals extremely low, thereby suppressing radical-radical termination reactions that are prevalent in conventional free-radical polymerization.[3] The result is a controlled, "living-like" process where all chains are initiated simultaneously and grow at a similar rate.
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Pillar 2: Experimental Protocols for Diblock Copolymer Synthesis
This section provides a detailed workflow for synthesizing an amphiphilic diblock copolymer, poly(ethylene glycol)-block-poly(methyl methacrylate) (PEG-b-PMMA), a structure widely explored for applications in drug delivery and nanotechnology. The process involves two main stages: (A) synthesis of a PEG-based macroinitiator and (B) chain extension via ATRP of methyl methacrylate (MMA).
Workflow Overview
Sources
Application Note: Kinetic Studies of Atom Transfer Radical Polymerization (ATRP) Initiated by 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride
Introduction: The Precision of Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) has emerged as a robust and versatile controlled/"living" radical polymerization (CRP) technique, enabling the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1][2][3] The core of ATRP's control lies in a reversible activation-deactivation equilibrium between dormant species (polymer chains with a terminal halogen) and active propagating radicals, mediated by a transition metal complex.[1][4] This dynamic equilibrium maintains a very low concentration of active radicals at any given time, thereby minimizing irreversible termination reactions that are prevalent in conventional free-radical polymerization.[1][5]
The choice of initiator is paramount in ATRP as it determines the number of growing polymer chains and influences the initiation efficiency.[1] α-halo esters are recognized for their efficient and rapid initiation properties in ATRP.[6] This application note focuses on the kinetic investigation of ATRP initiated by 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a specialized initiator designed for creating polymers with specific end-group functionalities. Understanding the polymerization kinetics is crucial for optimizing reaction conditions to achieve the desired polymer characteristics. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret kinetic studies for ATRP systems.
The Mechanism of ATRP: A Delicate Balance
The fundamental principle of ATRP is the reversible transfer of a halogen atom between a dormant polymer chain (P-X) and a transition metal complex in a lower oxidation state (e.g., Cu(I)/Ligand), which acts as the activator. This process generates a propagating radical (P•) and the transition metal complex in a higher oxidation state (e.g., X-Cu(II)/Ligand), the deactivator.[1][4] The propagating radical can then add to monomer units. The key to controlled polymerization is the rapid deactivation of the propagating radical by the higher oxidation state metal complex, reforming the dormant species.[4] This reversible activation-deactivation cycle ensures that all polymer chains grow at a similar rate.
The rate of polymerization in ATRP is intricately linked to the position of this equilibrium, which is quantified by the ATRP equilibrium constant, K_ATRP = k_act / k_deact.[4][5] A judicious selection of the monomer, initiator, catalyst (transition metal salt), and ligand is essential to fine-tune this equilibrium for a specific polymerization.[1][3] The ligand plays a critical role in solubilizing the transition metal salt and modulating its redox potential, thereby influencing the catalytic activity.[1][7]
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Design for Kinetic Studies
A well-designed kinetic study is essential for determining the rate of polymerization, assessing the level of control, and understanding the influence of various reaction parameters. The following sections outline a detailed protocol for a typical kinetic study of ATRP using this compound as the initiator.
Materials and Reagents
A meticulous selection and purification of reagents are critical for reproducible ATRP kinetics. Trace impurities, particularly oxygen, can significantly impact the polymerization.
| Reagent | Grade | Supplier | Purification Method |
| Monomer (e.g., Methyl Methacrylate) | ≥99% | Major Chemical Supplier | Pass through a column of basic alumina to remove inhibitor. |
| This compound | ≥98% | Specialty Chemical Supplier | Use as received if purity is high, otherwise recrystallize. |
| Copper(I) Bromide (CuBr) | 99.99% | Major Chemical Supplier | Wash with acetic acid, then ethanol, and dry under vacuum. |
| Ligand (e.g., PMDETA) | ≥99% | Major Chemical Supplier | Distill under reduced pressure. |
| Anisole (Solvent) | Anhydrous, ≥99.7% | Major Chemical Supplier | Use as received from a sealed bottle. |
| Tetrahydrofuran (THF) | HPLC Grade | Major Chemical Supplier | For GPC analysis. |
Experimental Workflow
The following diagram illustrates the general workflow for conducting a kinetic study of ATRP.
Caption: Experimental workflow for an ATRP kinetic study.
Detailed Protocol for ATRP of Methyl Methacrylate (MMA)
This protocol provides a representative procedure for the ATRP of MMA initiated by this compound. The target degree of polymerization (DP) is 100.
1. Preparation of the Reaction Mixture:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol).
-
Add the ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (17.3 mg, 0.1 mmol).
-
Add the monomer, purified MMA (1.0 g, 10.0 mmol).
-
Add the solvent, anisole (1.0 mL).
2. Deoxygenation:
-
Seal the Schlenk flask with a rubber septum.
-
Perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon.
3. Initiation of Polymerization:
-
Place the Schlenk flask in a preheated oil bath at the desired reaction temperature (e.g., 70 °C).
-
Allow the mixture to stir for 10 minutes to ensure thermal equilibrium and complex formation.
-
Using a degassed syringe, inject the initiator, this compound (29.2 mg, 0.1 mmol), into the reaction mixture. This marks time zero (t=0) of the polymerization.
4. Timed Sampling:
-
At predetermined time intervals (e.g., 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot (approx. 0.1 mL) of the reaction mixture using a nitrogen-purged syringe.
-
Immediately quench the polymerization in the aliquot by exposing it to air and diluting with a suitable solvent (e.g., THF) containing a small amount of inhibitor.
5. Analysis of Samples:
-
Monomer Conversion: Determine the monomer conversion for each sample using ¹H NMR spectroscopy by comparing the integration of the monomer vinyl peaks to an internal standard (e.g., the solvent peak).[2]
-
Molecular Weight and Polydispersity: Analyze the molecular weight (M_n) and polydispersity index (M_w/M_n) of the polymer in each sample using Gel Permeation Chromatography (GPC).[2]
Analysis and Interpretation of Kinetic Data
A successful ATRP is characterized by specific kinetic behaviors that confirm the "living" nature of the polymerization.
First-Order Kinetics
In a well-controlled ATRP, the concentration of active radicals remains constant. Therefore, the rate of polymerization is first-order with respect to the monomer concentration. A plot of ln([M]₀/[M]ₜ) versus time should yield a straight line, where [M]₀ is the initial monomer concentration and [M]ₜ is the monomer concentration at time t. The slope of this line is the apparent rate constant of propagation (k_p^app).
Evolution of Molecular Weight and Polydispersity
The number-average molecular weight (M_n) should increase linearly with monomer conversion.[3] This indicates that the number of polymer chains remains constant throughout the polymerization and that initiation is efficient. The theoretical molecular weight can be calculated using the following equation:
M_n,theoretical = (([M]₀/[I]₀) × Conversion × M_w,monomer) + M_w,initiator
where [I]₀ is the initial initiator concentration, and M_w is the molecular weight.
The polydispersity index (PDI or M_w/M_n) should remain low (typically < 1.5) throughout the polymerization, signifying a narrow molecular weight distribution.[8]
Exemplary Kinetic Data
The following table presents a hypothetical but realistic set of data for the ATRP of MMA as described in the protocol.
| Time (min) | Conversion (%) | M_n (GPC, g/mol ) | M_w/M_n (PDI) | ln([M]₀/[M]ₜ) |
| 15 | 22 | 2,500 | 1.15 | 0.25 |
| 30 | 40 | 4,300 | 1.12 | 0.51 |
| 45 | 55 | 5,800 | 1.10 | 0.80 |
| 60 | 68 | 7,100 | 1.09 | 1.14 |
| 90 | 85 | 8,800 | 1.08 | 1.90 |
| 120 | 92 | 9,500 | 1.08 | 2.53 |
Troubleshooting and Key Considerations
-
Oxygen Contamination: The presence of oxygen can inhibit or terminate the polymerization.[5] Thorough deoxygenation is crucial.
-
Initiator Efficiency: An initiator efficiency of less than 100% will result in experimental molecular weights being higher than the theoretical values.[8]
-
Catalyst Activity: The choice of ligand and solvent significantly impacts the catalyst activity and, consequently, the rate of polymerization.[1][7]
-
Termination Reactions: At high monomer conversions, termination reactions can become more significant, leading to a broadening of the molecular weight distribution.[5]
Conclusion
This application note provides a detailed guide for conducting and interpreting kinetic studies of ATRP initiated by this compound. By carefully following the outlined protocols and analyzing the kinetic data, researchers can gain a thorough understanding of the polymerization process. This knowledge is instrumental in optimizing reaction conditions to synthesize well-defined polymers with tailored properties for a wide range of applications, from advanced materials to drug delivery systems.
References
-
Matyjaszewski Polymer Group. Kinetic Studies on ATRP. Carnegie Mellon University. [Link]
-
(2025-08-09) Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene. PDF. [Link]
-
(2022-04-24) A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide. PMC. [Link]
-
Atom transfer radical polymerization. Wikipedia. [Link]
- Synthesis and Characterization of Mono and Di arm α-halo esters as a Initiator for Atom Transfer Radical Polymeriz
-
(2023-06-05) ATRP Kinetic Simulator: An Online Open Resource Educational Tool Using Jupyter Notebook and Google Colaboratory. ACS Publications. [Link]
-
Matyjaszewski Polymer Group. Understanding the Mechanistic Parameters of an Atom Transfer Radical Polymerization (ATRP). Carnegie Mellon University. [Link]
-
(2018-09-28) Kinetic Analysis of Controlled/“Living” Radical Polymerizations by Simulations. 2. Apparent External Orders of Reactants in Atom Transfer Radical Polymerization. Macromolecules - ACS Publications. [Link]
-
(2019-07-26) ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. [Link]
-
Matyjaszewski Polymer Group. Atom Transfer Radical Polymerization. Carnegie Mellon University. [Link]
-
(2001-05-01) Atom Transfer Radical Polymerization. Chemical Reviews - ACS Publications. [Link]
-
(2020-02-19) Atom Transfer Radical Polymerization (ATRP) Overview. YouTube. [Link]
Sources
- 1. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Understanding the Mechanistic Parameters - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. isca.me [isca.me]
- 7. m.youtube.com [m.youtube.com]
- 8. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
experimental setup for polymerization with 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
Application Note & Protocol
Topic: Controlled Radical Polymerization of Functional Monomers using 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride as an Atom Transfer Radical Polymerization (ATRP) Initiator
Introduction: The Need for Precision in Polymer Synthesis
The synthesis of polymers with precisely controlled architectures, molecular weights, and functionalities is a cornerstone of modern materials science and drug development.[1] Atom Transfer Radical Polymerization (ATRP) has emerged as a leading controlled/"living" radical polymerization (CRP) technique, offering unparalleled control over the polymerization process for a wide variety of monomers.[2][3] The power of ATRP lies in its core mechanism: a reversible deactivation process that maintains a very low concentration of active radical species at any given time, thereby minimizing irreversible termination reactions.[4][5]
A critical component of any ATRP system is the initiator, as it dictates the number of growing polymer chains and introduces the initial functionality.[4][5] this compound is a highly efficient, commercially available initiator. Its structure is particularly well-suited for ATRP due to the tertiary alkyl bromide, which allows for rapid and clean initiation, and the acyl chloride group, which provides a reactive handle for subsequent modification or conjugation. This guide provides a comprehensive overview of the principles and a detailed experimental protocol for utilizing this initiator to synthesize well-defined polymers.
The ATRP Mechanism: A Controlled Equilibrium
ATRP is a catalytic process that involves the reversible transfer of a halogen atom (in this case, bromine) between a dormant polymer chain and a transition metal complex.[4][6] This establishes a dynamic equilibrium between a low concentration of active, propagating radicals and a high concentration of dormant species.[7]
The key components of the system are:
-
Monomer: The building blocks of the polymer (e.g., acrylates, methacrylates, styrene).[3]
-
Initiator (R-X): An alkyl halide, such as this compound, that provides the transferable halogen atom and determines the total number of polymer chains.[5]
-
Catalyst (e.g., Cu(I)Br): A transition metal complex in its lower oxidation state that acts as the activator.[4]
-
Ligand (e.g., PMDETA): A molecule that complexes with the copper, solubilizing it and tuning its catalytic activity.[7]
-
Solvent: A medium that dissolves all components.
The equilibrium can be visualized as follows:
Caption: The core ATRP equilibrium between dormant and active species.
Scientist's Note (Causality): The success of ATRP hinges on the deactivation rate (kd) being significantly faster than the propagation rate (kp). This ensures that a given polymer chain adds only a few monomer units before being reversibly deactivated, leading to uniform growth across all chains and resulting in a polymer with a narrow molecular weight distribution (low polydispersity index, PDI or Đ).[4]
Initiator Profile: this compound
This initiator offers a robust platform for initiating polymerization of various monomers, including styrenes, acrylates, and methacrylates.[2]
| Property | Value |
| Molecular Formula | C₁₀H₁₀BrClO₂ |
| Molecular Weight | 277.54 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Key Functional Groups | Tertiary Bromide (ATRP initiation), Acyl Chloride (Post-polymerization modification) |
Safety and Handling: this compound, like its analogs, is a reactive chemical and must be handled with care.[8] The acyl chloride moiety is highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid.
-
Always handle in a fume hood.
-
Wear appropriate personal protective equipment (PPE): safety goggles, lab coat, and nitrile gloves.
-
Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for storage and transfer. Store under argon or nitrogen.
-
Quench any spills or excess reagent carefully with a suitable alcohol (e.g., isopropanol) before disposal.
General Experimental Workflow
A successful ATRP experiment requires meticulous attention to removing oxygen, which can terminate the polymerization. The general workflow is outlined below.
Caption: Standard workflow for a laboratory-scale ATRP experiment.
Detailed Protocol: ATRP of Methyl Acrylate (MA)
This protocol details the synthesis of poly(methyl acrylate) (PMA) with a target degree of polymerization (DP) of 100.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Ratio | Role |
| Methyl Acrylate (MA) | 86.09 | 8.61 g (9.06 mL) | 100 | 100 | Monomer |
| This compound | 277.54 | 277.5 mg | 1.0 | 1 | Initiator |
| Copper(I) Bromide (CuBr) | 143.45 | 71.7 mg | 0.5 | 0.5 | Catalyst (Activator) |
| PMDETA¹ | 173.34 | 173.3 mg (0.21 mL) | 1.0 | 1 | Ligand |
| Anisole | 108.14 | 9.0 mL | - | - | Solvent |
| ¹N,N,N',N'',N''-Pentamethyldiethylenetriamine |
Step-by-Step Methodology
-
Monomer Purification: Pass methyl acrylate through a short column of basic alumina to remove the inhibitor.
-
Scientist's Note: Commercial monomers contain inhibitors (like MEHQ) to prevent spontaneous polymerization during storage. These inhibitors are radical scavengers and must be removed for the ATRP reaction to proceed.
-
-
Reaction Flask Setup:
-
To a 50 mL Schlenk flask equipped with a magnetic stir bar, add the initiator, this compound (277.5 mg, 1.0 mmol).
-
Add the purified methyl acrylate (9.06 mL, 100 mmol) and anisole (9.0 mL) via syringe.
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Perform three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
(a) Freeze the flask contents in a liquid nitrogen bath.
-
(b) Once frozen solid, apply a high vacuum for 10-15 minutes.
-
(c) Close the vacuum valve and thaw the contents in a room temperature water bath.
-
(d) Backfill the flask with inert gas (Argon or Nitrogen). Repeat two more times.
-
-
Scientist's Note: This is the most critical step. Oxygen is a biradical that will irreversibly terminate propagating polymer chains, leading to a loss of control and broad molecular weight distributions.[1]
-
-
Catalyst Preparation (in a separate flask):
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, add CuBr (71.7 mg, 0.5 mmol).
-
Add deoxygenated anisole (1 mL) followed by PMDETA (0.21 mL, 1.0 mmol) via an airtight syringe.
-
Stir the mixture until a homogenous, colored solution forms. The color will depend on the purity and trace oxygen but is often greenish-yellow.
-
-
Polymerization Initiation:
-
Place the main reaction flask in a pre-heated oil bath at 60 °C.
-
Once the temperature has stabilized, use a degassed syringe to withdraw the catalyst solution and inject it into the stirring monomer/initiator mixture.
-
The reaction mixture should turn from colorless to a darker, typically bluish-green, color, indicating the formation of the Cu(II) deactivator species.
-
-
Monitoring the Reaction:
-
Periodically (e.g., every 30-60 minutes), withdraw small aliquots (~0.1 mL) using a degassed syringe.
-
Quench the reaction in the aliquot by exposing it to air and diluting with THF.
-
Analyze the sample via ¹H NMR to determine monomer conversion and via GPC to track the evolution of molecular weight and PDI.
-
-
Termination and Purification:
-
After the desired conversion is reached (e.g., 4-6 hours), terminate the polymerization by opening the flask to air and diluting the viscous solution with ~20 mL of tetrahydrofuran (THF).
-
To remove the copper catalyst, pass the polymer solution through a short column of neutral alumina, eluting with THF.[9]
-
Concentrate the purified solution via rotary evaporation.
-
Precipitate the polymer by slowly adding the concentrated solution to a large excess of a non-solvent (e.g., cold methanol or hexane) with vigorous stirring.
-
Collect the purified polymer by filtration and dry under vacuum to a constant weight.
-
Expected Results and Characterization
The goal of a controlled polymerization is to achieve predictable molecular weights and a narrow molecular weight distribution.
Table of Expected Polymer Characteristics
| Parameter | Theoretical Value | Expected Experimental Value |
| Target DP | 100 | - |
| Conversion (NMR) | (e.g., 90%) | ~90% |
| Mn (Theoretical)¹ | 8,887 g/mol | - |
| Mn (GPC) | - | 8,500 - 9,500 g/mol |
| PDI (Đ) (GPC) | ~1.0 | < 1.15 |
¹Mn (Theoretical) = ([Monomer]/[Initiator]) × Conversion × MW_monomer + MW_initiator
Troubleshooting Common ATRP Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Polymerization is very slow or does not start. | 1. Inefficient degassing (residual oxygen).2. Impure monomer (too much inhibitor).3. Inactive catalyst (Cu(I) oxidized to Cu(II)). | 1. Improve degassing technique; ensure all glassware is leak-free.2. Re-purify the monomer.3. Use fresh, high-purity CuBr; handle strictly under inert conditions. |
| Broad PDI (>1.4). | 1. Poor initiation efficiency.2. Too high radical concentration (fast polymerization).3. Presence of impurities or water. | 1. Ensure initiator is pure.2. Lower the reaction temperature or reduce the catalyst-to-initiator ratio.3. Use rigorously dried solvents and reagents. |
| Polymerization stops at low conversion. | 1. Loss of chain-end functionality.2. Catalyst deactivation. | 1. This can be inherent to the monomer; consider a more robust catalyst/ligand system.2. Consider using an activator regeneration technique like ARGET or ICAR ATRP.[2][6] |
References
-
Wikipedia. (n.d.). Atom transfer radical polymerization. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 2.11: Living Radical Polymerization- ATRP. Retrieved from [Link]_ காணொளி_பாடநூல்/2%3A_Radical_Reactions/2.11%3A_Living_Radical_Polymerization-_ATRP
-
Gao, H. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. MDPI. Retrieved from [Link]
-
Chemistry For Everyone. (2023). What Is Atom Transfer Radical Polymerization (ATRP)? [Video]. YouTube. Retrieved from [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). ATRP in Protic Media. Retrieved from [Link]
-
Tang, W., & Matyjaszewski, K. (2007). Mechanism of halogen exchange in ATRP. ResearchGate. Retrieved from [Link]
-
Piletsky, S. A., et al. (2006). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Sensors. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Additional Monomers. Retrieved from [Link]
-
Matyjaszewski, K., et al. (2011). Facile and Effective Purification of Polymers Produced by Atom Transfer Radical Polymerization via Simple Catalyst Precipitation and Microfiltration. Macromolecules, 44(21), 8633-8640. Retrieved from [Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Catalyst Removal. Retrieved from [Link]
Sources
- 1. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity [mdpi.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. ATRP Ligands & Initiators: Clean Functional Polymers [sigmaaldrich.com]
- 4. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Application Note: High-Fidelity Analysis of ATRP Polymers Using MALDI-TOF Mass Spectrometry
Introduction: The Challenge of Characterizing Polymers from Controlled Radical Polymerization
Atom Transfer Radical Polymerization (ATRP) has revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow polydispersity, and complex architectures. A key element in ATRP is the initiator, which dictates the starting point of the polymer chain and often incorporates a terminal halogen atom, such as bromine. The precise characterization of these polymers is paramount for ensuring their intended properties and performance in advanced applications, ranging from drug delivery systems to nanomaterials.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry has emerged as a powerful tool for polymer characterization, offering the ability to determine absolute molecular weights, end-group fidelity, and molecular weight distributions with high precision.[1] However, the analysis of polymers synthesized via ATRP using halogenated initiators like 2-(4-Bromophenoxy)-2-methylpropanoyl chloride presents unique challenges. The labile nature of the carbon-bromine bond can lead to in-source decay or fragmentation during the MALDI process, potentially yielding misleading results about the polymer's structure and end-group integrity.[2]
This application note provides a comprehensive guide and detailed protocols for the successful MALDI-TOF analysis of polymers synthesized using this compound. We will delve into the causal factors influencing the analysis, from sample preparation to data interpretation, providing researchers, scientists, and drug development professionals with the expertise to obtain accurate and reliable characterization data.
Understanding the "Why": Causality in Experimental Design
The successful MALDI-TOF analysis of brominated polymers hinges on a deep understanding of the potential pitfalls and how to mitigate them. The primary concern is the preservation of the bromine end-group during the desorption and ionization process. The choice of matrix, cationizing agent, and laser energy all play critical roles in achieving this.
The Initiator: this compound
This initiator is frequently employed in ATRP to synthesize a variety of polymers, such as poly(methyl methacrylate) (PMMA). The resulting polymer chains will possess a 2-(4-Bromophenoxy)-2-methylpropanoyl group at the α-terminus and a bromine atom at the ω-terminus.
Molecular Structure and Mass Calculation:
To accurately interpret the MALDI-TOF spectrum, the precise mass of the initiator fragment and the repeating monomer unit must be known.
-
Initiator: this compound
-
Molecular Formula: C₁₀H₁₀BrClO₂
-
Calculated Molecular Weight of the Initiator Fragment (after losing Cl): C₁₀H₁₀BrO₂ ≈ 257.09 g/mol
-
Monomer (example: Methyl Methacrylate):
-
Molecular Formula: C₅H₈O₂
-
Molecular Weight: 100.12 g/mol
-
The expected mass of a polymer chain can be calculated using the following formula:
Expected Mass = (Mass of Initiator Fragment) + (n * Mass of Monomer) + (Mass of Cationizing Agent)
Where 'n' is the number of monomer units.
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the integrity of the MALDI-TOF analysis by systematically addressing the critical variables.
Caption: Experimental workflow for MALDI-TOF analysis of ATRP polymers.
Detailed Protocols
Protocol 1: Polymer Synthesis (Example: PMMA)
This protocol outlines a general procedure for the synthesis of poly(methyl methacrylate) (PMMA) via ATRP using the specified initiator.
-
Reagents:
-
Methyl methacrylate (MMA) (monomer)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
-
Procedure:
-
To a dry Schlenk flask, add CuBr and a magnetic stir bar.
-
Seal the flask and deoxygenate by three freeze-pump-thaw cycles.
-
Under an inert atmosphere (e.g., nitrogen or argon), add anisole, MMA, and PMDETA to the flask.
-
Stir the solution until the catalyst complex forms (a color change should be observed).
-
Initiate the polymerization by adding the this compound initiator.
-
Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90°C).
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing by techniques like ¹H NMR or gas chromatography to determine monomer conversion.
-
Once the desired molecular weight is achieved, terminate the polymerization by exposing the reaction mixture to air.
-
Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran - THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the solution to a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum.
-
Protocol 2: MALDI-TOF Sample Preparation
This protocol is optimized for the analysis of brominated polymers, with a focus on preserving the terminal bromine.
-
Stock Solutions:
-
Polymer Solution: Dissolve the synthesized polymer in THF to a concentration of 10 mg/mL.
-
Matrix Solution: Prepare a solution of Dithranol in THF at a concentration of 20 mg/mL.
-
Cationizing Agent Solution: Prepare a solution of Sodium Trifluoroacetate (NaTFA) in THF at a concentration of 10 mg/mL.
-
-
Sample Mixture Preparation (Dried Droplet Method):
-
In a microcentrifuge tube, combine the polymer, matrix, and cationizing agent solutions. A recommended starting volumetric ratio is 1:10:1 (Polymer:Matrix:Cationizer) .
-
Vortex the mixture thoroughly to ensure homogeneity.
-
-
Spotting:
-
Pipette 0.5 - 1.0 µL of the final mixture onto a spot on the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, forming a co-crystal of the matrix, polymer, and cationizing agent.
-
Data Presentation and Analysis
Table 1: Recommended Reagents and Ratios for MALDI-TOF Analysis
| Component | Recommended Material | Concentration | Rationale |
| Polymer Solvent | Tetrahydrofuran (THF) | 10 mg/mL | Good solvent for a wide range of polymers, including PMMA, and is compatible with the recommended matrix and cationizing agent. |
| Matrix | Dithranol | 20 mg/mL in THF | A common and effective matrix for a variety of synthetic polymers.[3] Its use with sodium cationizing agents has been shown to be effective for brominated polymers. |
| Cationizing Agent | Sodium Trifluoroacetate (NaTFA) | 10 mg/mL in THF | Crucial for preserving the bromine end-group. Silver-based cationizing agents (e.g., AgTFA) can cause debromination, leading to inaccurate mass spectra.[2] |
| Mixing Ratio | 1:10:1 (Polymer:Matrix:Cationizer) | - | This ratio generally provides a good balance for efficient ionization while minimizing signal suppression or the formation of excessive matrix-related peaks.[4] |
Interpreting the MALDI-TOF Spectrum
A successful MALDI-TOF analysis will yield a spectrum with a series of well-resolved peaks, each corresponding to a polymer chain of a specific degree of polymerization (n).
Caption: Interpretation of a typical MALDI-TOF spectrum for a brominated polymer.
Key features to analyze:
-
Peak Spacing: The mass difference between adjacent major peaks should correspond to the molecular weight of the monomer unit (e.g., 100.12 Da for MMA).
-
Peak Series: The entire distribution of peaks represents the polymer chains with varying numbers of monomer units.
-
End-Group Confirmation: The absolute mass of each peak should align with the calculated mass, including the initiator fragment, the monomer units, and the sodium ion. In high-resolution instruments, the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) can provide definitive evidence of end-group retention.
-
Molecular Weight Averages and Polydispersity: From the intensity of each peak, the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn) can be calculated.[1]
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| No polymer signal or very weak signal | - Inefficient ionization. - Inappropriate matrix or cationizing agent. - Incorrect laser intensity. | - Optimize the matrix-to-analyte ratio. - Try an alternative matrix such as trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile (DCTB).[5] - Gradually increase the laser intensity. |
| Broad, unresolved peaks | - High polydispersity of the polymer (Đ > 1.3). - Poor co-crystallization of the sample and matrix. | - For highly polydisperse samples, consider fractionation by size-exclusion chromatography (SEC) prior to MALDI-TOF analysis. - Experiment with different spotting techniques (e.g., thin-layer or sandwich method).[4] |
| Loss of bromine end-group | - Use of an inappropriate cationizing agent (e.g., silver salts). - Excessive laser energy causing fragmentation. | - Strictly use sodium-based cationizing agents like NaTFA. [2] - Reduce the laser intensity to the minimum required for good signal-to-noise. - Consider using a "softer" matrix like 2,5-dihydroxybenzoic acid (DHB) if fragmentation persists. |
| Complex spectrum with multiple peak series | - Presence of polymer chains with different end-groups (e.g., due to side reactions during polymerization or loss of bromine). - Formation of different types of adducts (e.g., K⁺ in addition to Na⁺). | - Carefully analyze the mass differences to identify the different species. - Ensure high purity of the polymer sample. - Use a cationizing agent in sufficient excess to promote the formation of a single type of adduct. |
Conclusion
The successful MALDI-TOF analysis of polymers synthesized with this compound is readily achievable with careful attention to the experimental details. The key to obtaining high-fidelity data that accurately reflects the polymer structure lies in the strategic selection of a sodium-based cationizing agent to prevent the loss of the terminal bromine group. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently characterize their ATRP-synthesized polymers, ensuring the integrity of their materials and advancing their research and development efforts.
References
-
JEOL Ltd. (n.d.). End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS. JEOL Application Notes. Retrieved from [Link]
- Montaudo, G., Samperi, F., & Montaudo, M. S. (2006). Characterization of synthetic polymers by MALDI-MS. Progress in Polymer Science, 31(3), 277-357.
- Limer, A., & Haddleton, D. M. (2006). Evidence for the low thermal stability of poly(methyl methacrylate)
-
University of Delaware Mass Spectrometry Facility. (2023). MALDI-TOF Polymer Analysis Guide. Retrieved from [Link]
- Kularatne, S. A., et al. (2018). Tailoring polymer dispersity by mixing ATRP initiators. Chemical Science, 9(24), 5436-5442.
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. Retrieved from [Link]
- Bahr, U., et al. (1998). Evaluation of matrix-assisted laser desorption ionization mass spectrometry for polymer characterization. Analytical Chemistry, 70(21), 4588-4594.
- Bednarek, M. (2019).
- Coessens, V., et al. (2000). Modification of the ω-Bromo End Group of Poly(methacrylate)s Prepared by Copper(I)-Mediated Living Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(15), 2678-2686.
- Li, L. (2021). Applications of MALDI-TOF-MS in structure characterization of synthetic polymer. RSC Advances, 11(53), 33363-33374.
- Payne, C. K., & Grayson, S. M. (2021).
- Sivaram, S. (2015). Synthesis of end-functionalized poly(methyl methacrylate) by organocatalyzed group transfer polymerization using functional silyl ketene acetals and α-phenylacrylates. Polymer Chemistry, 6(34), 6149-6157.
- Szeligowska, M., & Krol, P. (2020). Studies of atom transfer radical polymerization (ATRP) of acrylates by MALDI TOF mass spectrometry. Journal of Polymer Science, 58(16), 2245-2256.
- Zhang, Y., et al. (2021). Optimized MALDI-TOF MS Strategy for Characterizing Polymers. Frontiers in Chemistry, 9, 667881.
-
ResearchGate. (n.d.). MALDI-TOF mass spectrum of 4, in a dithranol matrix. The cationization.... Retrieved from [Link]
Sources
- 1. End group analysis of poly(methyl methacrylate) using MALDI-TOFMS and GC-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix-assisted laser desorption ionization mass spectrometry for polymer characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Initiator Efficiency of 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride in ATRP
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals utilizing 2-(4-Bromophenoxy)-2-methylpropanoyl chloride as an initiator in Atom Transfer Radical Polymerization (ATRP). This resource is designed to provide in-depth, practical solutions to common challenges, ensuring the success and reproducibility of your polymerization experiments.
Frequently Asked Questions (FAQs)
Q1: What is initiator efficiency in ATRP and why is it critical for my polymerization?
A: Initiator efficiency (denoted as f or Ieff) is a quantitative measure of the percentage of initiator molecules that successfully start a propagating polymer chain. In an ideal "living" polymerization, every initiator molecule would produce one polymer chain, resulting in an efficiency of 1.0 (or 100%).
This parameter is critical because it directly impacts the control over the polymer's molecular weight and molecular weight distribution (polydispersity index, PDI or Đ).[1] Low initiator efficiency leads to:
-
Higher than expected molecular weight: If only a fraction of the initiator starts chains, the monomer is distributed among fewer growing chains, resulting in longer, heavier polymers than theoretically predicted.
-
Broader polydispersity (PDI > 1.2): A mix of desired polymer chains and unreacted initiator, or chains initiated at different times, broadens the molecular weight distribution, indicating a less controlled polymerization.
-
Inaccurate prediction of polymer properties: Since the degree of polymerization (DP) is determined by the ratio of consumed monomer to the initiator concentration (DPn = Δ[M]/[I]₀), poor efficiency undermines this fundamental relationship.[2]
Essentially, high initiator efficiency is a cornerstone of a well-controlled ATRP, ensuring that the synthesized polymers have the predicted molecular weight and a narrow PDI.
Q2: I'm observing a higher molecular weight and broader PDI than targeted. Is low initiator efficiency of this compound the likely cause?
A: Yes, this is a classic symptom of low initiator efficiency. When your experimental number-average molecular weight (M_n,exp), determined by Size Exclusion Chromatography (SEC), is significantly higher than the theoretical molecular weight (M_n,th), it strongly suggests that not all initiator molecules have successfully started a polymer chain.
The structural features of this compound—a tertiary alkyl halide—are generally favorable for efficient initiation in ATRP. The tertiary carbon stabilizes the formed radical, and the bromine atom is a good leaving group. However, several factors during the experimental setup can compromise its efficiency.
To diagnose the issue, you should first calculate the initiator efficiency using the following formula:
Ieff = M_n,th / M_n,exp
Where:
-
M_n,th = ([Monomer]₀ / [Initiator]₀) * Monomer Molecular Weight * Conversion
-
M_n,exp is obtained from SEC analysis.
An efficiency below 85-90% often indicates a problem that needs troubleshooting.[3]
Troubleshooting Guide for Low Initiator Efficiency
If you've identified low initiator efficiency as a problem, this guide will walk you through the most common causes and their solutions.
Issue 1: Slow Initiation Compared to Propagation
Core Problem: The fundamental principle for achieving a well-controlled polymerization is that the rate of initiation (k_i) must be at least as fast as, or faster than, the rate of propagation (k_p).[1] If initiation is slow, propagation begins on the first few initiated chains before the rest of the initiator molecules are activated. This leads to a population of long chains and a significant amount of unreacted initiator, resulting in a high PDI and M_n,exp > M_n,th.
Causality Diagram: The ATRP Equilibrium
The entire polymerization process is governed by the equilibrium between dormant species (P-X) and active radicals (P•). A fast initiation ensures all chains start growing at approximately the same time.
Caption: ATRP Initiation and Propagation Equilibrium.
Solutions & Optimization:
| Troubleshooting Step | Rationale & Scientific Explanation |
| Increase Catalyst Activity | The rate of initiation is directly proportional to the activation rate constant (k_act). A more active catalyst will accelerate the conversion of the initiator to its radical form. For this compound, consider switching to a more electron-donating ligand like Me6TREN or HMTETA, which can enhance the reducing power of the Cu(I) complex.[3] |
| Optimize the Halogen | While the initiator uses bromine, ensure your catalyst system is also bromine-based (e.g., CuBr, not CuCl). Halogen exchange can complicate kinetics. The C-Br bond is weaker and more readily activated than a C-Cl bond, making it a good choice for many monomers.[4] |
| Increase Temperature | Increasing the reaction temperature will increase all rate constants (k_act, k_deact, k_p). This can be beneficial if initiation is sluggish, but exercise caution. Excessively high temperatures can lead to side reactions and increase the rate of termination, which is detrimental to control. |
| Choose an Appropriate Solvent | The polarity of the solvent can influence the solubility and reactivity of the copper catalyst complex.[2] More polar solvents like DMF or DMSO can sometimes accelerate the polymerization compared to less polar solvents like toluene or anisole. |
Issue 2: Catalyst Oxidation and Deactivation
Core Problem: The ATRP equilibrium relies on the Cu(I) species to activate dormant chains. If Cu(I) is irreversibly oxidized to the deactivator Cu(II) state, the activation process halts, and polymerization stops prematurely, leaving unreacted initiator. The most common culprit is oxygen.[5]
Solutions & Optimization:
-
Rigorous Deoxygenation:
-
Technique: Employ at least three to five freeze-pump-thaw cycles for the monomer/solvent mixture. This is more effective than simply bubbling with inert gas for removing dissolved oxygen.
-
Rationale: Oxygen reacts rapidly with the Cu(I) catalyst to form Cu(II), effectively removing the activator from the system. This not only prevents initiation but also shifts the entire ATRP equilibrium towards the dormant side, stalling the polymerization.
-
-
Use of Reducing Agents (ARGET or ICAR ATRP):
-
Technique: Introduce a reducing agent like ascorbic acid or tin(II) 2-ethylhexanoate into your system (Activators Re-generated by Electron Transfer ATRP).[5]
-
Rationale: These agents continuously regenerate the Cu(I) activator from any Cu(II) species formed due to oxygen contamination or radical termination events. This makes the system much more tolerant to trace amounts of oxygen and allows for significantly lower catalyst concentrations.
-
-
Ensure Purity of Reagents:
-
Monomer: Pass the monomer through a column of basic alumina to remove acidic impurities and inhibitors.
-
Solvents & Other Reagents: Use freshly distilled or high-purity solvents. Impurities can sometimes chelate with the copper catalyst, reducing its activity.
-
Issue 3: Side Reactions of the Initiator or Formed Radicals
Core Problem: Although this compound is generally a robust initiator, side reactions can consume it before it initiates a polymer chain.
Solutions & Optimization:
-
Ligand-Initiator Interaction:
-
Problem: Some ligands, particularly certain amines, can react directly with alkyl halide initiators, especially at elevated temperatures. For example, PMDETA has been shown to react with p-toluenesulfonyl chloride, a different type of initiator, leading to byproducts and reduced efficiency.[6]
-
Solution: If you suspect a side reaction, characterize your reaction mixture at low conversion using NMR or GC-MS to check for unexpected byproducts. Consider using a different ligand, such as a bipyridine-based one, which may be less prone to such reactions.
-
-
Radical Termination at Initiation:
-
Problem: The initial concentration of radicals is highest at the beginning of the polymerization. This can lead to some radical-radical coupling, where two initiating radicals terminate each other instead of adding to a monomer.
-
Solution: One effective strategy is to add a small amount of the deactivator (e.g., CuBr₂/Ligand) at the start of the reaction (~5-10 mol% relative to the activator). This establishes the deactivation pathway immediately, suppressing the initial burst of radicals and minimizing early termination.[2]
-
Experimental Protocols
Protocol 1: General Procedure for ATRP of Methyl Methacrylate (MMA)
This protocol is a standard starting point for using this compound.
Materials:
-
Methyl Methacrylate (MMA), inhibitor removed
-
This compound (Initiator)
-
Copper(I) Bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anisole (Solvent)
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add CuBr (e.g., 0.05 mmol).
-
Reaction Mixture: In a separate flask, prepare a solution of MMA (e.g., 50 mmol), this compound (e.g., 0.5 mmol for a target DP of 100), and anisole (5 mL).
-
Deoxygenation: Subject the monomer/initiator solution to three freeze-pump-thaw cycles.
-
Ligand Addition: Under a positive flow of inert gas, add PMDETA (e.g., 0.05 mmol for a 1:1 ratio with CuBr) to the monomer/initiator solution.
-
Initiation: Transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir.
-
Sampling: Periodically take samples using a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC).
-
Termination: To quench the reaction, open the flask to air and dilute with a suitable solvent like THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst before analysis.
Protocol 2: Determining Initiator Efficiency
This workflow outlines the steps to accurately calculate the efficiency of your initiator.
Caption: Workflow for Calculating Initiator Efficiency.
Summary Table: Factors Influencing Initiator Efficiency
| Factor | Impact on Efficiency | Recommended Action |
| Catalyst System | A highly active catalyst ensures rapid and quantitative initiation. | Use ligands that form highly reducing Cu(I) complexes (e.g., Me6TREN). Ensure a 1:1 or 2:1 ligand-to-copper ratio.[7] |
| Oxygen | Rapidly deactivates the Cu(I) activator, halting initiation. | Perform rigorous deoxygenation using freeze-pump-thaw cycles. Consider ARGET ATRP for oxygen-sensitive systems.[5] |
| Temperature | Affects all reaction rates. Can overcome a high activation energy barrier for initiation. | Optimize temperature. Start around 60-90 °C. Avoid excessively high temperatures that promote side reactions. |
| Reagent Purity | Inhibitors in monomer or impurities in solvent can poison the catalyst. | Purify monomer and use high-purity, dry solvents. |
| Initial [Cu(II)] | A small initial amount of Cu(II) suppresses early radical termination. | Add ~5-10 mol% of CuBr₂/Ligand relative to CuBr at the start of the reaction. |
References
- Functional polymers by atom transfer radical polymerization. (n.d.). ScienceDirect.
- Xia, J., & Matyjaszewski, K. (1999). Controlled/“Living” Atom Transfer Radical Polymerization of Methyl Methacrylate Using Various Initiation Systems. Macromolecules, 32(16), 5199-5202.
- Tan, J., et al. (2016).
- Whitfield, R., et al. (2018). Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity. Polymer Chemistry, 9(33), 4336-4343.
- Wang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1258.
-
The Effect of Initiators and Reaction Conditions on the Polymer Syntheses by Atom Transfer Radical Polymerization. (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
- Al-Aqmar, H. A., et al. (2019). Highly-reactive haloester surface initiators for ARGET ATRP readily prepared by radio frequency glow discharge plasma. Biointerphases, 14(4), 041005.
-
Initiator efficiency in ATRP: the tosyl chloride/CuBr/PMDETA system. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Effects of Initiator Structure on Activation Rate Constants in ATRP. (2014). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Atom Transfer Radical Polymerization. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved January 27, 2026, from [Link]
-
ATRP in Protic Media. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved January 27, 2026, from [Link]
- Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990.
-
Deactivation Efficiency and Degree of Control over Polymerization in ATRP in Protic Solvents. (2017). ResearchGate. Retrieved January 27, 2026, from [Link]
-
Kinetic Studies on ATRP. (n.d.). Matyjaszewski Polymer Group, Carnegie Mellon University. Retrieved January 27, 2026, from [Link]
Sources
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Polymers Synthesized via 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of polymers synthesized using 2-(4-Bromophenoxy)-2-methylpropanoyl chloride as an initiator. This initiator is commonly employed in Atom Transfer Radical Polymerization (ATRP), a powerful technique for creating well-defined polymers. However, the purification of these polymers can present several challenges. This document is structured to provide direct, actionable solutions to common problems encountered in the laboratory.
I. Understanding the Purification Challenges
Polymers synthesized via ATRP using this compound require rigorous purification to remove several key contaminants:
-
Residual Copper Catalyst: The copper catalyst (typically CuBr complexed with a ligand) is essential for the polymerization but must be thoroughly removed, especially for biomedical applications where copper residues are cytotoxic.[1] The colored catalyst complex is a common impurity that can discolor the final product.[2]
-
Unreacted Monomer: Incomplete polymerization will leave residual monomer, which can interfere with downstream applications and affect the polymer's properties.
-
Excess Ligand: The ligand used to solubilize the copper catalyst must also be removed.
-
Unreacted Initiator: Any remaining this compound or its byproducts can act as impurities.
The primary goal of the purification process is to isolate the desired polymer with high purity, free from these contaminants. The choice of purification strategy will depend on the specific monomer used, the polymer's solubility, and the desired final purity.
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems that may arise during the purification of your polymer in a question-and-answer format.
Question 1: After precipitation, my polymer is still colored (blue/green). How can I remove the residual copper catalyst?
Answer:
A persistent blue or green color in your precipitated polymer is a clear indication of residual copper catalyst.[2] While precipitation is a good first step, it may not be sufficient to completely remove the catalyst, which can be entrapped within the polymer matrix. Here are several effective strategies to address this:
Option 1: Column Chromatography over Alumina
This is a highly effective method for removing copper catalysts.[2][3][4]
-
Rationale: Alumina (aluminum oxide) is a polar stationary phase that strongly adsorbs the polar copper-ligand complex, allowing the less polar polymer to pass through. Basic or neutral alumina is recommended to avoid potential side reactions with the polymer.
-
Protocol:
-
Dissolve your polymer in a minimal amount of a suitable non-polar solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF)).
-
Prepare a short column packed with basic or neutral alumina. The amount of alumina will depend on the scale of your reaction and the amount of catalyst used. A good starting point is a 5-10 cm plug of alumina in a glass column.
-
Pass the polymer solution through the alumina column.
-
Elute the polymer with the same solvent.
-
Collect the eluent containing the purified polymer. The colored copper complex should remain adsorbed on the alumina at the top of the column.
-
Precipitate the purified polymer from the eluent by adding it to a non-solvent (e.g., cold methanol).
-
Option 2: Use of Ion-Exchange Resins
Ion-exchange resins with acidic groups can effectively remove copper complexes.[3][5]
-
Rationale: The acidic groups on the resin exchange protons for the copper ions in the catalyst complex, effectively trapping the copper on the resin.
-
Protocol:
-
Dissolve the polymer in a suitable solvent.
-
Add an acidic ion-exchange resin to the polymer solution and stir for several hours.
-
Filter off the resin.
-
Precipitate the polymer in a non-solvent.
-
Option 3: Repeated Precipitations
Sometimes, simply repeating the precipitation process can significantly reduce the catalyst concentration.
-
Rationale: Each precipitation step helps to wash away more of the entrapped catalyst.
-
Protocol:
-
Re-dissolve the colored polymer in a good solvent (e.g., DCM).
-
Precipitate the polymer again by adding the solution dropwise to a larger volume of a non-solvent (e.g., cold methanol). A volume ratio of at least 1:10 (polymer solution to non-solvent) is recommended.[6]
-
Repeat this process until the polymer appears colorless.
-
Question 2: I'm trying to precipitate my polymer, but it oils out or forms a sticky mass instead of a powder. What should I do?
Answer:
The formation of an oily or sticky precipitate is a common issue and is often related to the choice of solvent/non-solvent system and the precipitation conditions.
-
Rationale: For effective precipitation, the polymer should be readily soluble in the solvent and virtually insoluble in the non-solvent. If the polymer has some partial solubility in the non-solvent, or if the precipitation is too rapid, it can lead to the formation of an undesirable sticky mass.
Here are some troubleshooting steps:
-
Change the Non-Solvent:
-
If you are using methanol and your polymer is relatively polar, it might have some solubility, leading to an oily product. Try a more non-polar non-solvent like diethyl ether or hexane.[6]
-
Conversely, if your polymer is very non-polar and you are using a non-polar non-solvent, try a more polar one.
-
-
Adjust the Temperature: Precipitating at a lower temperature (e.g., in an ice bath) can sometimes promote the formation of a fine powder by reducing the polymer's solubility in the non-solvent.
-
Slow Down the Addition: Add the polymer solution to the non-solvent very slowly, drop by drop, with vigorous stirring.[7] This allows for more controlled precipitation and can prevent the formation of large agglomerates.
-
Increase the Volume of Non-Solvent: Using a larger excess of the non-solvent (e.g., a 1:20 or higher ratio of polymer solution to non-solvent) can improve the precipitation efficiency.[6]
Question 3: My NMR spectrum shows unreacted monomer even after purification. How can I remove it?
Answer:
Residual monomer can be persistent, especially if it is entrapped within the polymer.
-
Rationale: The monomer might be physically trapped within the precipitated polymer chains.
Here are some effective methods:
-
Repeated Precipitations: As with catalyst removal, multiple precipitations can help to wash away residual monomer.
-
Drying Under High Vacuum: After precipitation and filtration, drying the polymer under high vacuum for an extended period (e.g., 24-48 hours) can help to remove volatile monomers. Gently heating the polymer during this process (if it is thermally stable) can further aid in monomer removal.
-
Solvent Extraction (Soxhlet): For a very thorough purification, you can perform a Soxhlet extraction.
-
Protocol:
-
Place the dried polymer in a Soxhlet thimble.
-
Choose a solvent that is a good solvent for the monomer but a poor solvent for the polymer.
-
Continuously extract the polymer with the chosen solvent for several hours. The monomer will be washed away, leaving the purified polymer in the thimble.
-
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification workflow for a polymer synthesized with this initiator?
A1: A robust, general-purpose workflow is as follows:
-
Dilution: After the polymerization, dilute the reaction mixture with a suitable solvent (e.g., DCM or THF) to reduce its viscosity.
-
Catalyst Removal: Pass the diluted solution through a short plug of basic or neutral alumina to remove the bulk of the copper catalyst.[4]
-
Precipitation: Add the filtered polymer solution dropwise into a large excess of a cold non-solvent (e.g., methanol) with vigorous stirring.
-
Isolation: Collect the precipitated polymer by filtration.
-
Washing: Wash the polymer with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under high vacuum until a constant weight is achieved.
Caption: General workflow for purifying ATRP polymers.
Q2: Does the 4-bromophenoxy group from the initiator affect the purification process?
A2: The 4-bromophenoxy group is part of the initiator and will be incorporated at the beginning of each polymer chain. In most cases, this end group does not significantly complicate the standard purification procedures for ATRP-synthesized polymers. Its presence is generally not a concern for the common purification techniques like precipitation and column chromatography. The primary purification challenges will still be the removal of the copper catalyst and unreacted monomer.
Q3: How can I confirm the purity of my final polymer?
A3: Several analytical techniques can be used to assess the purity of your polymer:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to check for the absence of signals corresponding to the unreacted monomer and ligand. The presence of broad polymer peaks and the absence of sharp monomer peaks indicate a high degree of purity.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of your polymer. A narrow PDI (typically < 1.3 for ATRP) is an indicator of a well-controlled polymerization. While not a direct measure of purity from small molecules, it confirms the integrity of your polymer chains.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For applications requiring very low copper levels, ICP-MS can be used to quantify the residual copper concentration in your final polymer.
Q4: Can I reuse the alumina from the chromatography column?
A4: While it is technically possible to wash and regenerate alumina, it is generally not recommended for high-purity applications. The regeneration process can be cumbersome, and there is a risk of incomplete removal of the adsorbed copper, which could contaminate subsequent polymer batches. For laboratory-scale purifications, using fresh alumina for each batch is the best practice to ensure consistent and reliable results.
IV. Experimental Protocols
Protocol 1: Purification of Polystyrene by Precipitation in Methanol
This protocol is suitable for the purification of polystyrene synthesized by ATRP.
-
Dissolution: After the polymerization, dissolve the crude polystyrene in a minimal amount of dichloromethane (DCM).
-
Catalyst Removal (Optional but Recommended): Pass the DCM solution through a short column of basic alumina.
-
Precipitation: In a separate beaker, add cold methanol (at least 10 times the volume of the DCM solution). Place the beaker in an ice bath and stir vigorously with a magnetic stirrer.
-
Addition: Using a dropping funnel or a pipette, add the polystyrene/DCM solution dropwise to the cold methanol. A white precipitate of polystyrene should form immediately.
-
Digestion: Continue stirring the mixture for 30 minutes to allow the polymer to fully precipitate.
-
Filtration: Collect the precipitated polystyrene by vacuum filtration using a Buchner funnel.
-
Washing: Wash the polymer on the filter paper with several portions of cold methanol.
-
Drying: Transfer the purified polystyrene to a pre-weighed round-bottom flask and dry under high vacuum at a slightly elevated temperature (e.g., 40-50 °C) until a constant weight is obtained.
Protocol 2: Purification of Poly(methyl acrylate) using an Alumina Column followed by Precipitation
This protocol is suitable for the purification of poly(methyl acrylate) (PMA), which can be more challenging to precipitate than polystyrene.
-
Dilution: Dilute the crude PMA reaction mixture with tetrahydrofuran (THF).
-
Column Preparation: Prepare a chromatography column with a 5-10 cm plug of neutral alumina.
-
Loading and Elution: Load the PMA/THF solution onto the column and elute with THF. Collect the eluent. The blue/green copper complex should be retained on the alumina.
-
Precipitation: Slowly add the eluent containing the purified PMA to a large excess of cold diethyl ether or a hexane/diethyl ether mixture with vigorous stirring.
-
Isolation and Drying: Collect the precipitated PMA by filtration, wash with the non-solvent, and dry under high vacuum.
V. Data Presentation
Table 1: Solvent and Non-Solvent Selection for Polymer Precipitation
| Polymer Type | Common Solvents for Dissolution | Recommended Non-Solvents for Precipitation |
| Polystyrene | Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene | Methanol, Ethanol, Hexane |
| Poly(methyl methacrylate) (PMMA) | DCM, THF, Acetone | Methanol, Hexane, Water |
| Poly(n-butyl acrylate) (PnBA) | DCM, THF, Toluene | Methanol, Ethanol |
| Poly(tert-butyl acrylate) (PtBA) | DCM, THF, Toluene | Methanol/Water mixtures, Hexane |
VI. Logical Relationships
Caption: Decision tree for troubleshooting polymer purification.
VII. References
-
Tsarevsky, N. V.; Matyjaszewski, K. "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials. Chem. Rev.2007 , 107 (6), 2270–2299. [Link]
-
Xia, J.; Matyjaszewski, K. Controlled/“Living” Radical Polymerization. Homogeneous Reverse Atom Transfer Radical Polymerization of Styrene Initiated by Peroxides. Macromolecules1997 , 30 (25), 7697–7700. [Link]
-
Matyjaszewski Group. How to Conduct an ATRP. Carnegie Mellon University. [Link]
-
Pintauer, T.; Matyjaszewski, K. Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. Macromolecules2001 , 34 (6), 1524–1528. [Link]
-
Matyjaszewski Group. Acrylates. Carnegie Mellon University. [Link]
-
Pask, S. D.; Rzayev, J.; Ritter, H. Atom transfer radical polymerization (ATRP) of styrene and methyl methacrylate with α,α-dichlorotoluene as initiator; a kinetic study. Macromolecular Chemistry and Physics2000 , 201 (9), 980-984. [Link]
-
Hanson, J. E. et al. Precipitation and recovery of product after ATRP? ResearchGate. [Link]
-
Matyjaszewski Group. End-group transformation chemistry. Carnegie Mellon University. [Link]
-
General Methods for preparing Polymers. [Link]
-
Wang, Y.; Matyjaszewski, K. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers2019 , 11 (8), 1262. [Link]
-
Lor, S., et al. Progress in ATRP-derived materials for biomedical applications. OuluREPO2024 . [Link]
-
Protocol for chloroform-methanol precipitation. OHSU. [Link]
-
Hurley, C. M. et al. Synthesis and Self-Assembly of the Amphiphilic Homopolymers Poly(4-hydroxystyrene) and Poly(4-(4-bromophenyloxy)styrene). OSTI.GOV2024 . [Link]
-
Matyjaszewski Group. Catalyst Removal. Carnegie Mellon University. [Link]
-
Tanepau, J. et al. Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. ChemRxiv2024 . [Link]
-
Anastasaki, A. et al. Cu(0)-RDRP of acrylates using an alkyl iodide initiator. Research Collection2023 . [Link]
-
Wang, Z. et al. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. PMC2022 . [Link]
-
Hong, S. H.; Matyjaszewski, K. Use of Precipitons for Copper Removal in Atom Transfer Radical Polymerization. Macromolecules2002 , 35 (20), 7592–7605. [Link]
-
Synthesis and characterization of amphiphilic methoxypoly(ethylene glycol)-polystyrene diblock copolymer by ATRP and NMRP techniques. ResearchGate. [Link]
-
Matyjaszewski, K. Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules2012 , 45 (10), 4015–4039. [Link]
-
Xia, J.; Matyjaszewski, K. Controlled/“Living” Radical Polymerization. Atom Transfer Radical Polymerization of Acrylates at Ambient Temperature. Macromolecules1998 , 31 (17), 5958-5959. [Link]
-
¹H NMR of (a) L‐menthol, (b) 2‐isopropyl‐5‐methylcyclohexyl... ResearchGate. [Link]
-
Matyjaszewski, K. et al. Removal of Copper-Based Catalyst in Atom Transfer Radical Polymerization Using Ion Exchange Resins. ResearchGate2000 . [Link]
-
Methanol Precipitation of Proteins. Protocols.io2019 . [Link]
-
Methanol/Chloroform Protein Precipitation. . [Link]
-
Chloroform-methanol extraction of proteins. The Drummond Lab. [Link]
Sources
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst Removal - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
A Senior Application Scientist's Guide to Bromophenoxy ATRP Initiators: A Comparative Analysis of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
In the ever-evolving landscape of controlled radical polymerization, the precise engineering of macromolecular architectures is paramount for advancements in materials science, drug delivery, and nanotechnology. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile technique, offering unparalleled control over polymer molecular weight, dispersity, and end-group functionality.[1] The heart of this control lies in the careful selection of the initiator, the molecule that dictates the starting point of each polymer chain.
This guide provides an in-depth technical comparison of a specialized class of initiators: bromophenoxy derivatives, with a primary focus on 2-(4-Bromophenoxy)-2-methylpropanoyl chloride . We will delve into its synthesis, performance characteristics, and how it measures against other phenol-derived and standard ATRP initiators. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of functional initiators in their work.
The Central Role of the Initiator in ATRP
ATRP achieves its control through a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, mediated by a transition metal catalyst. The initiator, an alkyl halide, is the foundational molecule from which the polymer chain grows. An ideal initiator should exhibit an initiation rate that is comparable to or faster than the propagation rate, ensuring that all polymer chains begin growing simultaneously. This synchronous growth is what leads to polymers with a narrow molecular weight distribution (low polydispersity index, Đ).[2]
The choice of initiator also offers a strategic advantage: the ability to install specific chemical functionalities at the α-terminus (the beginning) of the polymer chain.[3] This pre-installed functionality is a powerful tool for creating telechelic polymers, block copolymers, and polymer-bioconjugates.
A Deep Dive into this compound
Structure and Intrinsic Advantages:
This compound is a tertiary alkyl halide featuring a bromophenoxy group. This structure is particularly noteworthy for several reasons:
-
Efficient Initiation: The tertiary bromide provides a suitably labile C-Br bond for rapid and quantitative initiation in ATRP.
-
Functional Handle: The 4-bromophenoxy group serves as a versatile functional handle. The bromine atom on the phenyl ring is amenable to a wide range of post-polymerization modifications via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), offering a gateway to complex polymer architectures.
-
Modulated Electronic Properties: The phenoxy moiety can influence the electronic environment of the initiating radical, which can have subtle effects on the polymerization kinetics.
Synthesis Pathway
The synthesis of this compound is a multi-step process that begins with the bromination of a suitable precursor, followed by conversion to the acid chloride.
Step 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid
A reliable method for the synthesis of the carboxylic acid precursor involves the selective bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium.[4][5][6] This approach offers high yields of the desired para-substituted product.[4][5][6]
Step 2: Conversion to this compound
The conversion of the carboxylic acid to the highly reactive acid chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[7][8][9][10] The use of thionyl chloride is a common and effective method, yielding the desired acid chloride along with gaseous byproducts (SO₂ and HCl) that are easily removed.[7]
Experimental Protocols
Protocol 1: Synthesis of 2-(4-Bromophenyl)-2-methylpropanoic Acid[7]
Materials:
-
2-methyl-2-phenylpropanoic acid
-
Bromine
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-methyl-2-phenylpropanoic acid in an aqueous solution of sodium hydroxide.
-
Cool the reaction mixture in an ice bath.
-
Slowly add bromine dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or GC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of 1-2 to precipitate the product.
-
Extract the aqueous solution with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.
-
Recrystallize from a suitable solvent (e.g., hexanes) to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid.
Protocol 2: Synthesis of this compound[8]
Materials:
-
2-(4-Bromophenyl)-2-methylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-(4-bromophenyl)-2-methylpropanoic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Optionally, a few drops of anhydrous DMF can be added as a catalyst.
-
Gently reflux the mixture until the evolution of gas (SO₂ and HCl) ceases (typically 1-3 hours).
-
Remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Protocol 3: General Procedure for ATRP of Methyl Methacrylate (MMA) using a Phenolic Ester Initiator
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (or a phenolic ester analogue)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or another suitable solvent)
Procedure:
-
To a Schlenk flask, add CuBr (1 equivalent relative to the initiator).
-
Seal the flask and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of MMA, the initiator, and anisole. Deoxygenate this solution by bubbling with nitrogen for at least 30 minutes.
-
Using a deoxygenated syringe, add the deoxygenated ligand (PMDETA, 1 equivalent relative to CuBr) to the Schlenk flask containing CuBr.
-
Transfer the deoxygenated monomer/initiator/solvent solution to the Schlenk flask containing the catalyst complex.
-
Place the sealed flask in a preheated oil bath at the desired reaction temperature (e.g., 60-90 °C).
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by size exclusion chromatography, SEC).
-
To quench the polymerization, open the flask to air and dilute with a suitable solvent like THF.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane) and dry under vacuum.
Comparative Performance Analysis
The efficacy of an ATRP initiator is judged by its ability to provide controlled polymerization, characterized by a linear evolution of molecular weight with monomer conversion and a low polydispersity index (typically Đ < 1.5).
This compound vs. Other Phenolic Ester Initiators
A seminal study on phenolic ester-based initiators provides a strong foundation for comparison.[11] These initiators, synthesized by esterifying substituted phenols with 2-bromoisobutyryl bromide, have demonstrated excellent control over the polymerization of methacrylates and styrenes.[11]
Key Comparative Factors:
-
Control over Polymerization: For the polymerization of MMA, phenolic ester initiators have demonstrated first-order kinetics, indicating a constant concentration of propagating radicals.[11] This leads to a linear increase in number-average molecular weight (Mₙ) with monomer conversion. The resulting polymers typically exhibit narrow molecular weight distributions (Đ ≈ 1.1-1.3).
-
Monomer Scope: These initiators are effective for a range of methacrylates (methyl, ethyl, butyl) and styrene.[11] The polymerization of acrylates is also feasible, although side reactions can sometimes lead to broader dispersities.
| Initiator Type | Monomer | Typical Đ | Mₙ vs. Conversion | Key Features |
| This compound (projected) | MMA, Styrene | 1.1 - 1.3 | Linear | Versatile handle for post-polymerization modification via the aryl bromide. |
| Phenolic Esters (e.g., from 4-methoxyphenol) | MMA, Styrene | 1.1 - 1.3 | Linear | Introduces a methoxy-functionalized end group. |
| Phenolic Esters (e.g., from 4-nitrophenol) | MMA, Styrene | 1.1 - 1.4 | Linear | Introduces a nitro group that can be further functionalized. |
Bromophenoxy Initiators vs. Standard Non-Phenoxy Initiators
The true value of functional initiators like this compound is best understood when compared to standard, non-functional initiators such as ethyl α-bromoisobutyrate (EBiB) and 2-bromoisobutyryl bromide.
-
Ethyl α-bromoisobutyrate (EBiB): This is one of the most common and effective initiators for the ATRP of a wide range of monomers. It provides excellent control over the polymerization, but the resulting polymer has a simple ethyl ester end group with limited potential for further modification.
-
2-Bromoisobutyryl Bromide: This is a highly reactive initiator that is often used to functionalize hydroxyl-containing molecules to create macroinitiators. Its high reactivity can sometimes lead to side reactions if not used carefully.
The primary advantage of the bromophenoxy class of initiators over these standard counterparts is the introduction of a functional phenoxy group at the α-terminus of the polymer chain, without compromising the control over the polymerization.[3]
Visualizing the Process
Conclusion and Future Outlook
This compound and its related phenolic ester initiators represent a valuable subclass of tools for the synthesis of well-defined functional polymers via ATRP. Their key advantage lies in the ability to introduce a versatile phenoxy-based functional group at the polymer chain end, which can be readily modified post-polymerization. The performance of these initiators in terms of controlling molecular weight and dispersity is comparable to that of standard, non-functional initiators, making them an excellent choice for applications where α-chain-end functionality is desired.
For researchers in drug development, the ability to conjugate polymers to small molecules or biomolecules is critical. The functional handle provided by bromophenoxy initiators offers a robust platform for creating advanced drug delivery systems, polymer-protein conjugates, and targeted therapeutic nanoparticles. As the demand for precisely engineered polymeric materials continues to grow, the strategic use of functional initiators like this compound will undoubtedly play a pivotal role in shaping the future of polymer science and its biomedical applications.
References
-
Matyjaszewski Polymer Group. (n.d.). Use of functional ATRP initiators. Carnegie Mellon University. Retrieved from [Link]
- Siegwart, D. J., Oh, J. K., & Matyjaszewski, K. (2012). ATRP in the design of functional materials for biomedical applications. Progress in Polymer Science, 37(1), 18–37.
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (US20120309973A1).
- Google Patents. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. (EP2532644A1).
- Matyjaszewski, K. (2012). Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives. Macromolecules, 45(10), 4015-4039.
-
ResearchGate. (2023). Polymerization Rate Control in ATRP: Experimental Kinetics and Machine Learning Predictions of Initiator Efficiency in Quinol Ester, Phenolic Ester‐Amide, and Diamide‐Based Systems. Retrieved from [Link]
- Haddleton, D. M., et al. (1999).
-
Chemguide. (n.d.). Converting carboxylic acids into acyl (acid) chlorides. Retrieved from [Link]
- Google Patents. (1959). Preparation of bromo acids and esters. (US2876255A).
- Gao, H., & Matyjaszewski, K. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1238.
- Coessens, V., Pintauer, T., & Matyjaszewski, K. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377.
-
Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from [Link]
- Becer, C. R., et al. (2011). End Group Stability of Atom Transfer Radical Polymerization (ATRP)-Synthesized Poly(N-isopropylacrylamide): Perspectives for Diblock Copolymer Synthesis. Polymers, 3(3), 1174-1186.
-
Matyjaszewski Polymer Group. (n.d.). Kinetic Studies on ATRP. Carnegie Mellon University. Retrieved from [Link]
- Tonton, S., et al. (2020). Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. Polymer Chemistry, 11(4), 807-816.
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
- Fantin, M., et al. (2024). Effects of Solvent and Monomer on the Kinetics of Radical Generation in Atom Transfer Radical Polymerization. Chemistry – A European Journal, 30(5), e202303036.
-
ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]
-
ChemRxiv. (2024). Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
- Boyer, C., et al. (2021). A comparison of RAFT and ATRP methods for controlled radical polymerization.
- Yamakawa, N., et al. (2010). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. Journal of Medicinal Chemistry, 53(21), 7879-7882.
- Google Patents. (2004). Method for producing acid chlorides. (US6770783B1).
Sources
- 1. A comparison of RAFT and ATRP methods for controlled radical polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 4. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 5. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. Acyl chloride synthesis [organic-chemistry.org]
- 9. US6770783B1 - Method for producing acid chlorides - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
The Initiator's Crucial Role: A Comparative Guide to Atom Transfer Radical Polymerization
For researchers, scientists, and drug development professionals venturing into the world of controlled polymer synthesis, Atom Transfer Radical Polymerization (ATRP) stands out as a powerful and versatile technique. Its ability to produce polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures has revolutionized materials science and drug delivery.[1][2] At the heart of this control lies a critical component: the initiator. The choice of initiator is not a trivial decision; it is the primary determinant of the number of growing polymer chains and profoundly influences the entire polymerization process.[]
This guide provides an in-depth comparative analysis of commonly used ATRP initiators. Moving beyond a simple catalog, we will delve into the mechanistic underpinnings of initiator selection, present supporting experimental data to compare their performance, and provide detailed, field-proven protocols to empower you in your own polymer synthesis endeavors.
The Heart of Control: Understanding the ATRP Initiation Step
ATRP is a reversible-deactivation radical polymerization where a dynamic equilibrium is established between active propagating radicals and dormant species.[2] This equilibrium is mediated by a transition metal complex, typically copper-based, which reversibly transfers a halogen atom between the catalyst and the growing polymer chain.[4]
The process is kick-started by an initiator, which is typically an alkyl halide (R-X). The initiator's role is to generate the initial radical species that will propagate by adding monomer units. For a well-controlled ATRP, the initiation must be fast and efficient, meaning that all initiator molecules should ideally start growing a polymer chain at approximately the same time.[] This ensures that all chains grow uniformly, leading to a polymer with a narrow molecular weight distribution.
The fundamental steps of ATRP are illustrated in the following workflow:
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
A Tale of Two Halides: Comparative Analysis of Common ATRP Initiators
The structure of the initiator has a dramatic impact on the polymerization kinetics and the properties of the resulting polymer. The key factors to consider are the nature of the alkyl group (R) and the halogen atom (X). The stability of the generated radical (R•) and the strength of the R-X bond are paramount.
Here, we compare two widely used classes of initiators: α-haloesters and benzyl halides, focusing on their performance in the polymerization of two common monomers, styrene and methyl methacrylate (MMA).
| Initiator Class | Example Initiator | Monomer | Initiator Efficiency (Ieff %) | Dispersity (Đ) | Polymerization Rate | Key Considerations |
| α-Haloesters | Ethyl α-bromoisobutyrate (EBiB) | Styrene | ~97% (in bulk)[5] | 1.13 (in bulk)[5] | Moderate | Generally provides good control over a wide range of monomers. The tertiary radical formed is relatively stable. In some solvent-based systems for styrene, it can show reduced efficiency.[5] |
| Ethyl α-bromoisobutyrate (EBiB) | Methyl Methacrylate (MMA) | >90%[6] | ~1.1 - 1.3 | Fast | Excellent initiator for methacrylates, leading to well-controlled polymerizations. | |
| Methyl 2-chloropropionate (MCP) | Methyl Methacrylate (MMA) | Good | Low | Slower than bromide analogues | The C-Cl bond is stronger than C-Br, leading to a slower initiation and polymerization rate, which can be advantageous for better control in some systems.[7] | |
| Benzyl Halides | Ethyl α-bromophenylacetate (EBPA) | Styrene | ~100% (in bulk)[5] | 1.14 (in bulk)[5] | Fast | Highly efficient for styrene due to the structural similarity and the stabilized benzylic radical. |
| Ethyl α-bromophenylacetate (EBPA) | Methyl Methacrylate (MMA) | High | ~1.2[8] | Very Fast | The highly stabilized radical leads to a very fast polymerization, which can sometimes be difficult to control, potentially leading to broader dispersity.[8] | |
| Other Initiators | 2-Bromopropionitrile (BPN) | Styrene | >92%[5] | ~1.2[5] | Fast | The nitrile group provides additional stabilization to the radical, leading to high initiation efficiency.[5] |
Causality Behind the Data:
-
Initiator Efficiency (Ieff): This parameter, calculated as the ratio of the theoretical to the experimental molecular weight, reflects how many of the initiator molecules successfully start a polymer chain.[5] High efficiency (>90%) is desirable for predictable molecular weights and narrow dispersity. Initiators like EBPA for styrene show excellent efficiency due to the high stability of the generated benzylic radical, which readily adds to the monomer.[5] In contrast, the efficiency of EBiB for styrene can be lower in certain solvents, potentially due to side reactions or slower initiation compared to propagation.[5]
-
Dispersity (Đ): A measure of the uniformity of the polymer chain lengths, with a value of 1.0 indicating perfectly uniform chains.[7] ATRP typically yields polymers with Đ values between 1.1 and 1.3.[7] The choice of initiator is crucial for achieving low dispersity. A fast and efficient initiation relative to propagation ensures that all chains grow at a similar rate, resulting in a narrow molecular weight distribution.
-
Polymerization Rate: The rate is influenced by the activation rate constant (kact) of the initiator. Initiators that form more stable radicals, like EBPA, generally have higher kact values, leading to faster polymerizations.[4] While a faster rate can be advantageous for reducing reaction times, it can sometimes compromise control if the deactivation process is not equally fast.
Experimental Protocols: Putting Theory into Practice
To provide a practical understanding of how initiator choice impacts experimental procedures, we present detailed protocols for the ATRP of styrene and methyl methacrylate using two different initiators.
Experimental Workflow Overview
Caption: A generalized experimental workflow for a typical ATRP reaction.
Protocol 1: ATRP of Styrene using Ethyl α-bromoisobutyrate (EBiB) Initiator
This protocol is adapted from established procedures for the controlled polymerization of styrene.[9]
Materials:
-
Styrene (inhibitor removed by passing through basic alumina)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (as an internal standard for GC, optional)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF, for SEC analysis)
Procedure:
-
Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.143 g, 1.0 mmol). Seal the flask with a rubber septum and deoxygenate by three freeze-pump-thaw cycles.
-
Reaction Mixture Preparation: Under a nitrogen atmosphere, add anhydrous toluene (e.g., 10 mL) and purified styrene (e.g., 10.4 g, 100 mmol) to the Schlenk flask via a degassed syringe.
-
Add PMDETA (e.g., 0.173 g, 1.0 mmol) to the flask. The solution should turn green as the copper-ligand complex forms.
-
Initiation: Add EBiB (e.g., 0.195 g, 1.0 mmol) to the reaction mixture via a degassed syringe to start the polymerization.
-
Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.
-
Monitoring the Reaction: At timed intervals, take samples using a degassed syringe and analyze for monomer conversion (by GC or NMR) and molecular weight and dispersity (by SEC).
-
Termination and Purification: After the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature. Dilute the viscous solution with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.
Causality of Choices:
-
EBiB Initiator: Chosen for its ability to generate a tertiary radical, which is sufficiently stable to allow for controlled polymerization of styrene, typically yielding polymers with low dispersity.[9]
-
PMDETA Ligand: A common and effective ligand that forms a soluble and active catalyst complex with CuBr.
-
110 °C Reaction Temperature: A typical temperature for the ATRP of styrene to ensure a reasonable polymerization rate.[10]
-
Freeze-Pump-Thaw Cycles: Essential for removing dissolved oxygen, which can terminate the radical polymerization and lead to a loss of control.
Protocol 2: ARGET ATRP of Methyl Methacrylate (MMA) using Ethyl α-bromophenylacetate (EBPA) Initiator
This protocol utilizes Activators Regenerated by Electron Transfer (ARGET) ATRP, which allows for the use of much lower catalyst concentrations.[8]
Materials:
-
Methyl methacrylate (MMA, inhibitor removed)
-
Ethyl α-bromophenylacetate (EBPA)
-
Copper(II) bromide (CuBr2)
-
Tris(2-pyridylmethyl)amine (TPMA) or Triphenylphosphine (PPh3) as ligand
-
Ascorbic acid (AsAc, reducing agent)
-
Toluene (anhydrous)
-
Methanol (for precipitation)
-
THF (for SEC analysis)
Procedure:
-
Reaction Setup: To a Schlenk flask with a stir bar, add CuBr2 (e.g., 2.2 mg, 0.01 mmol) and the ligand (e.g., TPMA, 2.9 mg, 0.01 mmol or PPh3, 2.6 mg, 0.01 mmol).
-
Add anhydrous toluene (e.g., 5 mL) and purified MMA (e.g., 10.0 g, 100 mmol).
-
Add the initiator EBPA (e.g., 22.9 mg, 0.1 mmol).
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen.
-
Initiation and Polymerization: After backfilling with nitrogen, place the flask in a thermostated oil bath at 90 °C. Add the reducing agent, ascorbic acid (e.g., 17.6 mg, 0.1 mmol), to the stirring solution to initiate the polymerization.
-
Monitoring and Work-up: Follow the same procedure as in Protocol 1 for monitoring the reaction, termination, and purification of the polymer.
Causality of Choices:
-
EBPA Initiator: This initiator is highly active for MMA polymerization due to the formation of a very stable radical, leading to a fast reaction.[8]
-
ARGET ATRP: This method is employed to reduce the amount of copper catalyst needed, which is beneficial for biomedical applications and simplifies polymer purification. The ascorbic acid acts as a reducing agent to regenerate the Cu(I) activator from the Cu(II) deactivator.
-
90 °C Reaction Temperature: A suitable temperature for the AGET ATRP of MMA, balancing the rate of polymerization and control.[8]
-
Ascorbic Acid: A mild and efficient reducing agent for the in-situ generation of the Cu(I) activator.
Conclusion and Future Outlook
The selection of an appropriate initiator is a cornerstone of a successful Atom Transfer Radical Polymerization. As we have demonstrated, the initiator's structure dictates its reactivity, which in turn governs the polymerization kinetics, the degree of control over the polymer architecture, and ultimately, the properties of the final material. While α-haloesters like EBiB offer broad applicability and good control, benzyl halides such as EBPA provide very high efficiency, particularly for styrene.
The continuous development of new initiators and ATRP techniques, such as photo-induced ATRP and metal-free ATRP, is expanding the horizons of controlled polymer synthesis. These advancements promise even greater control, milder reaction conditions, and the ability to create increasingly complex and functional polymers for a new generation of advanced materials and therapeutics. As researchers in this dynamic field, a thorough understanding of the fundamental principles of initiator selection will remain an invaluable asset in the rational design and synthesis of novel polymeric materials.
References
-
Percec, V., & Asandei, A. D. (2018). Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity. Polymer Chemistry, 9(33), 4478-4486. [Link]
-
Das, P. (2015). Chapter 3: ARGET-ATRP of Methyl Methacrylate. Shodhganga. [Link]
-
ResearchGate. ATRP of styrene at 110 0 C initiated by ethyl-2-bromo-isobutyrate. [Link]
-
Matyjaszewski Polymer Group. Photoinitiated ATRP. Carnegie Mellon University. [Link]
-
Matyjaszewski Polymer Group. Kinetic Studies on ATRP. Carnegie Mellon University. [Link]
-
Le Droumaguet, C., & Nicolas, J. (2010). Examples of ATRP Initiators and RAFT Agents Employed in the Synthesis of Bioconjugates. ResearchGate. [Link]
-
Cheng, Z., et al. (2014). Bulk AGET ATRP of methyl methacrylate using iron(iii) acetylacetonate as a catalyst. Polymer Chemistry, 5(24), 6804-6810. [Link]
-
Matyjaszewski Polymer Group. Styrene. Carnegie Mellon University. [Link]
-
Davis, K., et al. (1999). Kinetic Investigation of the Atom Transfer Radical Polymerization of Methyl Acrylate. Macromolecules, 32(6), 1767–1773. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Anastasaki, A., et al. (2021). Tailoring polymer dispersity by mixing ATRP initiators. ETH Zurich Research Collection. [Link]
-
Konkolewicz, D., et al. (2021). Facile Synthesis of Tertiary Amine Pendant Polymers by Cu0-Mediated ATRP under Aqueous Conditions. Macromolecules, 54(22), 10425–10436. [Link]
-
Zhang, Y., et al. (2019). ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity. Polymers, 11(8), 1256. [Link]
-
Al-Harthi, M. A., et al. (2018). Synthesis of poly(ethyl methacrylate-co-methyl methacrylate) obtained via ATRP using ruthenium benzylidene complexes. Polímeros. [Link]
-
Miah, M. A. J., et al. (2020). Synthesis of azido end-functional polystyrene. Engineered Science, 11, 41-47. [Link]
-
Bauri, K., et al. (2015). Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization. ACS Macro Letters, 4(1), 121-125. [Link]
-
Scherer, M., et al. (2004). Polymerization of Styrene Sulfonate Ethyl Ester and Styrene Sulfonate Dodecyl Ester by ATRP: Synthesis and Characterization of Polymer Brushes. Macromolecular Chemistry and Physics, 205(11), 1447-1456. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Styrene - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 4. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 6. Polyethylene-poly(methyl acrylate) Block Copolymers from PACE-SARA ATRP: Utilizing Polyolefin Active Ester Exchange-Based Macroinitiators in Atom Transfer Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14.139.213.3:8080 [14.139.213.3:8080]
- 8. Bulk AGET ATRP of methyl methacrylate using iron(iii) acetylacetonate as a catalyst - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Polymer Structure Initiated by 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride
For researchers and professionals in polymer chemistry and drug development, the precise control over polymer architecture is paramount. The choice of initiator in a controlled polymerization technique like Atom Transfer Radical Polymerization (ATRP) is a critical decision, as it dictates the functionality of the polymer's starting point (the α-end group) and influences the entire polymerization process.[1][2] When using a functional initiator such as 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, rigorous validation of the final polymer structure is not merely a quality control step; it is an essential confirmation that the intended molecular design has been achieved.
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques to validate the successful incorporation of the 2-(4-Bromophenoxy)-2-methylpropanoyl fragment into a polymer chain. We will move beyond simple procedural lists to explain the causality behind our choice of methods, establishing a self-validating workflow that ensures scientific integrity.
The Central Role of the Initiator
In ATRP, the number of growing polymer chains is determined by the number of initiator molecules, allowing for predictable molecular weights.[1] The initiator fragment remains covalently bonded to the polymer, providing a handle for further functionalization or defining a key structural feature of the final material. This compound is an α-halo ester type initiator, valued for its efficiency and the distinct spectroscopic signature its aromatic moiety provides for analytical verification.[]
A Multi-Pronged Spectroscopic Validation Workflow
No single technique tells the whole story. A robust validation strategy relies on the convergence of data from multiple, complementary spectroscopic methods. Each method interrogates the polymer's structure at a different level, from atomic connectivity to functional groups and absolute mass. This integrated approach provides the highest degree of confidence in the final structure.
Caption: Integrated workflow for polymer structure validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
Expertise & Experience: NMR is the cornerstone of polymer characterization because it provides unambiguous, quantitative information about the chemical environment of each proton and carbon atom. For validating initiator incorporation, it is unparalleled. We use it not just to see the initiator, but to prove its covalent attachment and to calculate a key polymer characteristic: the number-average molecular weight (Mn).
¹H NMR: Quantitative End-Group Analysis
The true power of ¹H NMR lies in the ability to integrate the area under the peaks, which is directly proportional to the number of protons generating that signal. By comparing the integration of signals unique to the initiator with those from the repeating monomer units, we can perform an "end-group analysis" to determine Mn. This provides a crucial, independent cross-validation for data obtained from techniques like Gel Permeation Chromatography (GPC).
Causality: We choose the aromatic protons of the 4-bromophenoxy group for this calculation. Why? Because they appear in a distinct region of the spectrum (typically 6.8-7.5 ppm), far from the aliphatic signals of a typical acrylate or methacrylate polymer backbone, eliminating peak overlap and ensuring analytical accuracy.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Key Insight |
| Aromatic Protons (Initiator) | 6.8 - 7.5 | Doublets | Unambiguous presence of the bromophenoxy group. Used for Mn calculation. |
| -O-CH3 Protons (PMMA Backbone) | ~3.6 | Singlet | Integral value represents the total number of monomer units. |
| Backbone -CH2- Protons (PMMA) | 1.8 - 2.1 | Multiplet | Confirms the polymer backbone structure. |
| α-Methyl Protons (PMMA Backbone) | 0.8 - 1.2 | Multiplet | Provides information on polymer tacticity.[4] |
| Initiator -C(CH3)2 Protons | ~1.6 | Singlet | Signal confirming the isobutyrate portion of the initiator. |
Table 1. Expected ¹H NMR Signals for Poly(methyl methacrylate) (PMMA) Initiated with this compound.
Experimental Protocol: ¹H NMR for Mn Determination
-
Sample Preparation: Accurately weigh ~10-15 mg of the purified, dry polymer into an NMR tube.
-
Solvation: Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the polymer is fully dissolved.
-
Acquisition: Acquire the ¹H NMR spectrum on a high-resolution spectrometer (e.g., 400 MHz or higher). Ensure a sufficient relaxation delay (D1, e.g., 5 seconds) to allow for complete relaxation of all protons for accurate integration.
-
Processing: Phase and baseline the spectrum correctly.
-
Integration: Calibrate the integral of the aromatic protons (AArom) from the initiator fragment to a value of 4.00 (representing the 4 protons on the ring).
-
Calculation: Integrate the signal corresponding to a known number of protons on the repeating monomer unit (AMonomer). For PMMA, use the -OCH₃ singlet (3 protons).
-
Mn Calculation:
-
Degree of Polymerization (DP) = (AMonomer / 3) / (AArom / 4) = AMonomer / 3
-
Mn (NMR) = (DP × MMonomer) + MInitiator
-
Where MMonomer is the molecular weight of the monomer and MInitiator is the molecular weight of the initiator fragment.
-
¹³C NMR: Carbon Skeleton Confirmation
While ¹H NMR is quantitative, ¹³C NMR provides complementary confirmation of the carbon framework. It is particularly useful for identifying quaternary carbons, such as the C(CH₃)₂ carbon of the initiator, which are invisible in ¹H NMR.
| Assignment | Expected Chemical Shift (δ, ppm) | Key Insight |
| Aromatic Carbons (Initiator) | 115 - 158 | Confirms the presence and substitution pattern of the phenyl ring. |
| C=O Carbon (Ester) | 170 - 178 | A single, broad peak region confirms the presence of ester groups from both initiator and monomer units. |
| -O-CH3 Carbon (PMMA) | ~52 | Confirms the methyl ester group of the PMMA backbone.[5] |
| Quaternary C (Initiator C(CH₃)₂) | ~80 | Unambiguous evidence of the initiator's quaternary carbon. |
| Backbone Carbons (PMMA) | 45 - 55 | Confirms the main chain carbon structure. |
Table 2. Expected ¹³C NMR Signals for PMMA Initiated with this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy: A Rapid Functional Group Audit
Expertise & Experience: FT-IR is not a tool for primary structure elucidation, but it is an invaluable and rapid technique for verifying that the key chemical bonds and functional groups expected in the final product are present. It serves as a quick confirmation that the polymerization has not introduced unexpected chemical changes.
Causality: We look for the "superposition" of signals. The final polymer's spectrum should contain characteristic absorbances from both the initiator and the monomer. The disappearance of the monomer's C=C vinyl stretch (around 1630 cm⁻¹) is a primary indicator of successful polymerization.
| Wavenumber (cm⁻¹) | Vibrational Mode | Origin |
| ~1730 | C=O Stretch (Ester) | Initiator & Monomer (PMMA) |
| 1590, 1490 | C=C Stretch (Aromatic) | Initiator |
| 1240, 1150 | C-O-C Stretch (Ether & Ester) | Initiator & Monomer (PMMA) |
| ~825 | C-H Bend (para-substituted aromatic) | Initiator |
| ~500-600 | C-Br Stretch | Initiator |
Table 3. Key FT-IR Absorption Bands for Validating Polymer Structure.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the purified, dry polymer powder directly onto the ATR crystal.
-
Analysis: Apply pressure to ensure good contact between the sample and the crystal.
-
Acquisition: Record the spectrum, typically in the 4000–400 cm⁻¹ range.
-
Interpretation: Compare the polymer spectrum with the spectra of the pure initiator and monomer to identify the presence of all expected functional groups and the absence of the monomer vinyl peak.
Mass Spectrometry: Absolute Proof of End-Group Fidelity
Expertise & Experience: Mass spectrometry (MS), particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF), provides the ultimate confirmation of the polymer's covalent structure.[6] Unlike GPC which measures hydrodynamic volume to give an average molecular weight, MALDI-TOF measures the absolute mass-to-charge ratio of individual polymer chains. This allows us to "weigh" the molecules and confirm that the masses of the initiator (α-end) and the active chain end (ω-end, typically the bromine atom in ATRP) are present.
Trustworthiness: The self-validating power of MALDI-TOF lies in its predictable peak distribution. The spectrum will show a series of peaks, where the mass difference between any two adjacent peaks is exactly equal to the mass of a single monomer unit. Furthermore, the absolute mass of any given peak must match the theoretical mass calculated from its components.
Caption: Logic for mass validation in MALDI-TOF MS.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation:
-
Prepare three stock solutions: the polymer in a suitable solvent (e.g., THF), a matrix compound (e.g., dithranol) in THF, and a cationizing salt (e.g., sodium trifluoroacetate) in THF.
-
Mix the three solutions in a specific ratio (e.g., 10:2:1 polymer:matrix:salt).
-
-
Spotting: Deposit a small droplet (~1 µL) of the mixture onto the MALDI target plate and allow the solvent to evaporate completely.
-
Acquisition: Analyze the sample in the mass spectrometer.
-
Interpretation: Identify the repeating series of peaks. Calculate the mass difference between adjacent peaks to confirm it matches the monomer mass. Calculate the theoretical mass for several peaks (e.g., n=10, 11, 12) using the formula: M_total = M_initiator + (n * M_monomer) + M_halogen + M_cation and verify that it matches the observed m/z values.
Comparison with Alternative Initiators
The choice of initiator impacts not only the polymer's end-group but also the ease of its characterization.
| Initiator | Key Advantages | Key Disadvantages | Validation Considerations |
| This compound | Distinct aromatic signals in NMR for easy end-group analysis. Offers a site for post-polymerization modification. | More complex structure and higher cost than simple alkyl halides. | Aromatic protons provide a clear, non-overlapping signal for NMR integration. |
| Ethyl α-bromoisobutyrate (EBiB) | Simple, widely used, inexpensive, and highly efficient for (meth)acrylates. | Lacks a unique spectroscopic handle; its aliphatic proton signals can overlap with the polymer backbone, complicating NMR analysis. | NMR end-group analysis is more challenging and may require higher field magnets or 2D techniques for resolution. |
| Benzyl Halides | Very effective for styrene polymerization.[] | Can be less efficient for more reactive monomers like acrylates. | Aromatic signals are present, but their chemical shifts can be closer to those of styrenic polymers. |
Table 4. Comparison of Common ATRP Initiators.
Conclusion
Validating the structure of a polymer derived from this compound is a clear demonstration of the principle of convergent analysis. NMR spectroscopy provides the definitive and quantitative structural blueprint, allowing for the calculation of molecular weight through end-group analysis. FT-IR spectroscopy serves as a rapid and essential check for the presence of all required functional groups, confirming the chemical integrity of the polymer. Finally, Mass Spectrometry offers absolute proof of the covalent structure, verifying the mass of the initiator and terminator on individual chains.
By systematically employing this multi-technique workflow, researchers can move forward with absolute confidence in their material's structure, ensuring the reliability and reproducibility required for advanced applications in materials science and drug development.
References
-
PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]
-
Waters. Mass Spectrometry for Polymers.[Link]
-
Romanian Reports in Physics. ATR-FTIR Spectrometry Characterisation of Polymeric Materials.[Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Photoinitiated ATRP.[Link]
-
Wikipedia. Atom transfer radical polymerization.[Link]
-
ACS Publications. Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.[Link]
-
The Royal Society of Chemistry. A Facile and Highly Efficient Strategy for Esterification of Poly (Meth) Acrylic Acid with halogenated compounds.[Link]
-
MDPI. Synthesis, Molecular Structure, Thermal and Spectroscopic Analysis of a Novel Bromochalcone Derivative with Larvicidal Activity.[Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Atom Transfer Radical Polymerization.[Link]
-
Molbase. (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.[Link]
-
MDPI. ATRP of Methyl Acrylate by Continuous Feeding of Activators Giving Polymers with Predictable End-Group Fidelity.[Link]
-
ACS Publications. The First Dive into the Mechanism and Kinetics of ATRP.[Link]
-
Journal of Chemical Education. Tacticity Determination of Poly(methyl Methacrylate) - (PMMA) by High-Resolution NMR.[Link]
-
ACS Publications. Determination of End Groups of Synthetic Polymers by Matrix-Assisted Laser Desorption/ Ionization: High-Energy Collision-Induced Dissociation - Controlled Radical Polymerization.[Link]
-
ResearchGate. b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol.[Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. Initiators.[Link]
-
Semantic Scholar. Figure 4 from Structural investigations of poly(methyl methacrylate) by two-dimensional NMR. [https://www.semanticscholar.org/paper/Structural-investigations-of-poly(methyl-by-NMR-Asakura-Nakai/13e5513222d4f29a007797825b292e76f571c48e/figure/3]([Link]
-
OSTI.gov. ATRP Enhances Structural Correlations In Polymerization‐Induced Phase Separation.**.[Link]
-
ResearchGate. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene.[Link]
-
Doc Brown's Chemistry. C3H7Br CH3CHBrCH3 2-bromopropane low high resolution 1H proton nmr spectrum.[Link]
-
Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane.[Link]
-
GCRIS. Mass Spectroscopy in Polymer Research.[Link]
-
The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic.[Link]
-
ResearchGate. FT-IR spectrum of 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate (6)..[Link]
-
ChemRxiv. Mechanochemical ATRP: an asset for the bulk copolymerization of solid and liquid monomers.[Link]
-
Chemical Science International Journal. Synthesis, Crystal Structure and Spectroscopic Study of (E)-2-methoxy-4-((1-phenylethylimino)methyl)phenol.[Link]
-
ResearchGate. Determination of the molecular weight of polymers by end- group analysis.[Link]
-
ResearchGate. Riboflavin-induced metal-free ATRP of (meth)acrylates.[Link]
-
YouTube. Atom Transfer Radical Polymerization (ATRP) Overview.[Link]
-
Matyjaszewski Polymer Group, Carnegie Mellon University. ATRP in Protic Media.[Link]
-
Analyst. Separation, identification, and confirmation of cyclic and tadpole macromolecules via UPLC-MS/MS.[Link]
-
Wiley Online Library. Poly(acrylonitrile‐co‐methyl methacrylate‐co‐methyl acrylate): Synthesis and stereosequence distribution analysis by 2D NMR.[Link]
-
ResearchGate. FT-IR spectra of 4-bromophenacyl bromide (a), p-bromo b-ketosulfone...[Link]
-
Frontiers in Chemistry. Phenacyl bromide as Norrish type I photoinitiator for the facile synthesis of chain-end functional PMMA and polystyrene.[Link]
-
ResearchGate. dichloro)styrene-the two impurities of bromfenvinphos; their identification, synthesis and full characterization.[Link]styrene-the_two_impurities_of_bromfenvinphos_their_identification_synthesis_and_full_characterization)
-
Journal of Materials Chemistry C. Optical resolution of pseudo-para-disubstituted [2.2]paracyclophane: a chiral building block for optically active helicene-stacked molecules emitting circularly polarized luminescence.[Link]tc/d2tc04652k)
Sources
A Comparative Guide to the Stability of Polymers Synthesized with 2-(4-Bromophenoxy)-2-methylpropanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, particularly in the synthesis of well-defined macromolecules for advanced applications, the choice of initiator plays a pivotal role in dictating the final properties of the polymer. Among the controlled radical polymerization techniques, Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful tool for creating polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] This guide focuses on the stability of polymers synthesized using a specific and functional ATRP initiator, 2-(4-Bromophenoxy)-2-methylpropanoyl chloride.
The stability of a polymer—be it against heat, water, light, or biological environments—is a critical determinant of its performance and longevity in its intended application, from drug delivery systems to advanced materials.[2] This guide provides a comprehensive comparison of the stability of polymers initiated with this compound against those synthesized with other commonly used ATRP initiators. By understanding the inherent stability imparted by this initiator, researchers can make more informed decisions in the design and synthesis of polymers for their specific needs.
The Role of the Initiator in Polymer Stability
In ATRP, the initiator is a key component that determines the number of growing polymer chains.[3] The structure of the initiator not only dictates the α-chain end functionality but can also influence the overall stability of the resulting polymer. The this compound initiator introduces a bromophenoxy group at the polymer chain end. This aromatic moiety can influence the polymer's properties, including its thermal and photostability, due to its electronic and steric effects.
Comparative Stability Analysis
This section delves into a comparative analysis of the stability of polymers synthesized using this compound against those prepared with other common ATRP initiators, such as ethyl α-bromoisobutyrate (EBiB) and benzyl halides. The comparison will focus on four key areas of stability: thermal, hydrolytic, photo-stability, and biostability.
Thermal Stability
Thermal stability is a crucial parameter for polymers, especially for those intended for applications involving high temperatures or for assessing their shelf life. Thermogravimetric analysis (TGA) is a standard technique used to evaluate the thermal stability of polymers by measuring the weight loss of a sample as a function of temperature.[4]
Hypothetical Comparative TGA Data for PMMA
| Initiator | Onset Decomposition Temp. (Tonset) (°C) | Temp. at 50% Weight Loss (T50) (°C) |
| This compound | Potentially Higher | Potentially Higher |
| Ethyl α-bromoisobutyrate (EBiB) | Baseline | Baseline |
| Benzyl Bromide | Variable, depends on polymer | Variable, depends on polymer |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start TGA Experiment] --> B{Heat Sample at Controlled Rate}; B --> C{Measure Weight Loss vs. Temperature}; C --> D[Generate TGA/DTG Curves]; D --> E[Determine Tonset and T50]; E --> F[Compare Thermal Stability]; subgraph "Initiator Comparison" direction LR I1[Polymer from this compound]; I2[Polymer from Ethyl α-bromoisobutyrate]; I3[Polymer from Benzyl Bromide]; end F --> I1; F --> I2; F --> I3; } Caption: Workflow for comparative thermal stability analysis using TGA.
Hydrolytic Stability
Hydrolytic stability is of paramount importance for polymers used in biomedical applications, such as drug delivery systems and tissue engineering scaffolds, where they are exposed to aqueous environments.[6] The ester bonds present in many polymers, particularly polyacrylates and polyesters, are susceptible to hydrolysis, which can lead to degradation of the polymer backbone.[7]
The initiator fragment at the polymer chain end can influence the rate of hydrolysis. The electron-withdrawing or -donating nature of the initiator fragment can affect the susceptibility of adjacent ester linkages to nucleophilic attack by water. The bromophenoxy group in the this compound initiator is electron-withdrawing, which could potentially influence the hydrolysis kinetics of the ester group linking the initiator to the first monomer unit. However, for polymers with long chains, the influence of the end group on the overall hydrolytic stability of the bulk polymer is generally considered to be minimal. The primary factor governing hydrolytic degradation is the chemistry of the polymer backbone itself.[8]
Experimental Protocol for Assessing Hydrolytic Stability:
-
Sample Preparation: Prepare films or nanoparticles of the polymers synthesized with different initiators.
-
Incubation: Immerse the polymer samples in a phosphate-buffered saline (PBS) solution at a physiological pH (7.4) and temperature (37 °C).
-
Analysis: At predetermined time points, retrieve the samples and analyze them for:
-
Molecular Weight Reduction: Using Gel Permeation Chromatography (GPC) to monitor the decrease in polymer chain length.
-
Mass Loss: Gravimetrically measuring the loss of polymer mass over time.
-
pH Change: Monitoring the pH of the incubation medium for the release of acidic degradation products.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Polymer Sample] --> B{Incubate in PBS (pH 7.4, 37°C)}; B --> C{Monitor Over Time}; subgraph "Analysis" direction TB C1[GPC (Molecular Weight)]; C2[Mass Loss]; C3[pH Change]; end C --> C1; C --> C2; C --> C3; C1 --> D[Assess Hydrolytic Degradation Rate]; C2 --> D; C3 --> D; } Caption: Experimental workflow for assessing hydrolytic stability.
Photostability
Photostability is a critical consideration for polymers used in outdoor applications or those exposed to light during their service life. UV radiation can induce chain scission, crosslinking, and the formation of chromophores, leading to changes in the polymer's mechanical properties and appearance.[4]
The initiator fragment can act as a chromophore, absorbing UV light and potentially initiating photodegradation. The bromophenoxy group in the this compound initiator contains an aromatic ring that absorbs in the UV region. This could potentially make polymers initiated with it more susceptible to photodegradation compared to polymers initiated with aliphatic initiators like EBiB, which lack a strong UV-absorbing moiety. However, the aromatic group could also potentially act as a photostabilizer through energy transfer mechanisms.
Experimental Protocol for Assessing Photostability:
-
Sample Preparation: Cast thin films of the polymers on a suitable substrate (e.g., quartz).
-
UV Irradiation: Expose the films to a controlled source of UV radiation (e.g., a xenon arc lamp) for specific durations.
-
Analysis:
-
UV-Vis Spectroscopy: Monitor changes in the UV-Vis absorption spectrum to detect the formation of new chromophores.
-
FTIR Spectroscopy: Track chemical changes, such as the formation of carbonyl or hydroxyl groups, indicative of oxidation.
-
GPC: Analyze changes in molecular weight and molecular weight distribution.
-
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Polymer Film] --> B{Expose to UV Radiation}; B --> C{Analyze at Time Intervals}; subgraph "Spectroscopic & Chromatographic Analysis" direction TB C1[UV-Vis Spectroscopy]; C2[FTIR Spectroscopy]; C3[GPC]; end C --> C1; C --> C2; C --> C3; C1 --> D[Evaluate Photodegradation]; C2 --> D; C3 --> D; } Caption: Experimental workflow for assessing photostability.
Biostability and Biocompatibility
For polymers intended for use in drug delivery and other biomedical applications, biostability and biocompatibility are of utmost importance.[9] Biostability refers to the polymer's ability to resist degradation in a biological environment, while biocompatibility relates to its ability to perform its intended function without eliciting an adverse local or systemic response in the host.[6]
The initiator fragment can influence the biocompatibility of the polymer, as it will be present at the chain end and could potentially interact with biological systems. The bromophenoxy group may impart a degree of hydrophobicity to the polymer chain end. While comprehensive biocompatibility data for polymers specifically initiated with this compound is limited, it is crucial to evaluate the cytotoxicity and inflammatory response of any new polymer intended for biomedical use.
In Vitro Biocompatibility Assessment Protocol:
-
Cell Culture: Culture relevant cell lines (e.g., fibroblasts, macrophages) in the presence of the polymer extracts or on polymer films.
-
Cytotoxicity Assays: Perform assays such as MTT or LDH to assess cell viability and membrane integrity.
-
Inflammatory Response: Measure the production of inflammatory cytokines (e.g., TNF-α, IL-6) by immune cells in contact with the polymer.
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Polymer Material] --> B{Co-culture with Cells}; subgraph "Analysis" direction TB B1[MTT/LDH Assays (Cytotoxicity)]; B2[ELISA (Inflammatory Cytokines)]; end B --> B1; B --> B2; B1 --> C[Assess Biocompatibility]; B2 --> C; } Caption: Workflow for in vitro biocompatibility assessment.
Conclusion and Future Perspectives
The choice of initiator in ATRP is a critical parameter that can influence the stability and, consequently, the performance of the resulting polymers. While this compound offers the advantage of introducing a functionalizable phenoxy group, its impact on the overall stability of the polymer requires careful consideration and thorough experimental evaluation.
This guide has provided a framework for assessing the thermal, hydrolytic, photo-, and biostability of polymers synthesized with this initiator in comparison to other common ATRP initiators. While direct comparative data remains scarce, the principles and experimental protocols outlined here offer a solid foundation for researchers to conduct their own systematic studies.
Future research should focus on generating robust, quantitative data to populate the comparative tables and validate the hypotheses presented. Such studies will be invaluable for the rational design of stable and high-performance polymers for a wide range of applications, from advanced materials to life-saving therapeutics.
References
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
Matyjaszewski Polymer Group. ATRP in Protic Media. [Link]
-
PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. [Link]
- Wang, Y., et al. (2025).
- Gao, C., & Yan, D. (2010). Hyperbranched polymers: from synthesis to applications. Progress in Polymer Science, 35(3), 239-271.
-
Korpusik, A. B., et al. (2023). Degradation of Polyacrylates by One-Pot Sequential Dehydrodecarboxylation and Ozonolysis. Journal of the American Chemical Society, 145(19), 10480-10485. [Link]
-
Nicolas, J., et al. (2013). ATRP in the design of functional materials for biomedical applications. Progress in Polymer Science, 38(1), 63-235. [Link]
-
Li, M., et al. (2020). Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications. PLOS ONE, 15(10), e0240129. [Link]
-
Konkolewicz, D., et al. (2022). Thermally Degradable Poly(n-butyl acrylate) Model Networks Prepared by PhotoATRP and Radical Trap-Assisted Atom. Polymers, 14(4), 713. [Link]
- Miranda, M. A., & Scaiano, J. C. (2000). Photoinduced C−Br Homolysis of 2-Bromobenzophenones and Pschorr Ring Closure of 2-Aroylaryl Radicals to Fluorenones. The Journal of Organic Chemistry, 65(23), 7856-7862.
-
Yilmaz, G., et al. (2023). Synthesis and Characterization of ABA-Type Triblock Copolymers Using Novel Bifunctional PS, PMMA, and PCL Macroinitiators Bearing p-xylene-bis(2-mercaptoethyloxy) Core. Polymers, 15(18), 3794. [Link]
-
Tsarevsky, N. V., & Matyjaszewski, K. (2012). Functional Degradable Polymeric Materials Prepared by Atom Transfer Radical Polymerization (ATRP). ACS Symposium Series. [Link]
-
Li, Y., et al. (2018). ARGET ATRP of Triblock Copolymers (PMMA-b-PEO-b-PMMA) and Their Microstructure in Aqueous Solution. ACS Omega, 3(11), 16093-16101. [Link]
-
Gorska, A., et al. (2023). Recent Advances in the Application of ATRP in the Synthesis of Drug Delivery Systems. Polymers, 15(5), 1234. [Link]
-
Arias, V. A., & Lissi, E. A. (2021). Current status on the biodegradability of acrylic polymers: microorganisms, enzymes and metabolic pathways involved. World Journal of Microbiology and Biotechnology, 37(2), 26. [Link]
- Issa, A., & Luyt, A. S. (2019). Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. Polymers, 11(9), 1475.
-
Yousif, E., & Haddad, R. (2013). Photodegradation and photostabilization of polymers, especially polystyrene: review. SpringerPlus, 2(1), 398. [Link]
Sources
- 1. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Biodegradable Polymeric Architectures via Reversible Deactivation Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(4-Bromophenoxy)-2-methylpropanoyl chloride, a reactive acyl chloride. The procedures outlined below are designed to mitigate risks, ensure the safety of laboratory personnel, and adhere to environmental regulations.
Understanding the Compound: Chemical Properties and Hazards
This compound is a halogenated acyl chloride. Its reactivity is primarily dictated by the acyl chloride functional group, which is highly susceptible to nucleophilic attack. This reactivity makes it a useful synthetic intermediate but also necessitates careful handling and disposal.
Key Hazards:
-
Reactivity with Water: Like other acyl chlorides, it reacts exothermically with water and other protic solvents to produce 2-(4-Bromophenoxy)-2-methylpropanoic acid and corrosive hydrochloric acid (HCl) gas.[1][2] This reaction can be vigorous.
-
Corrosivity: Due to its reactivity and the generation of HCl, the compound and its immediate reaction products are corrosive and can cause severe skin burns and eye damage.[3][4][5]
-
Irritation: It is expected to be a skin, eye, and respiratory irritant.[3][6]
| Property | Value | Source |
| Molecular Formula | C10H10BrClO2 | N/A |
| GHS Hazard Statements (based on analogous compounds) | H314: Causes severe skin burns and eye damageH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [3][5][6] |
Immediate Safety and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, ensure that all necessary safety precautions are in place.
Essential PPE:
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required.
-
Respiratory Protection: All handling and disposal steps must be conducted in a certified chemical fume hood.
Step-by-Step Disposal Protocol
The primary objective of this disposal protocol is the controlled neutralization of the reactive acyl chloride functional group before the waste is collected for final disposal. This process converts the hazardous starting material into less reactive byproducts.
Workflow for the Disposal of this compound:
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Neutralization:
-
Prepare the Neutralizing Solution: In a beaker of appropriate size, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). The volume of this solution should be at least ten times the volume of the acyl chloride to be neutralized. Place the beaker in an ice bath to help dissipate the heat generated during the reaction.
-
Slow and Controlled Addition: While stirring the sodium bicarbonate solution, slowly add the this compound dropwise. The slow addition is crucial to control the rate of reaction and prevent a violent evolution of gas and heat.
-
Observe and Stir: Continue stirring the mixture. You will observe the evolution of carbon dioxide gas as the hydrochloric acid byproduct is neutralized. Continue stirring until the effervescence ceases, indicating that the reaction is complete.
-
pH Verification: Once the reaction appears to be complete, test the pH of the solution using pH paper or a calibrated pH meter. The pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.
-
Final Disposal: The neutralized aqueous solution, which now contains 2-(4-Bromophenoxy)-2-methylpropanoic acid sodium salt and sodium chloride, should be transferred to a properly labeled waste container for halogenated organic waste.[7][8][9]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and further contamination.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the chemical fume hood is functioning correctly to maximize ventilation.
-
Contain the Spill: Use a spill containment kit with absorbent materials, such as vermiculite or sand, to absorb the spilled liquid. Do not use combustible materials like paper towels.
-
Neutralize: Once the spill is absorbed, cautiously add a neutralizing agent like sodium bicarbonate or soda ash to the absorbent material.
-
Collect and Dispose: Carefully collect the contaminated absorbent material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent and wipe it down.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
For significant spills, follow your institution's emergency response procedures and contact EHS immediately.[10]
Regulatory Compliance and Waste Management
The disposal of this compound and its neutralized byproducts falls under the regulations for hazardous waste management.
-
Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[7][8][11] This is because the disposal methods and costs for these two types of waste are different. Halogenated waste is typically incinerated at high temperatures.[11]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[9][12]
-
Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13] These areas must be inspected regularly for leaks and proper labeling.
-
Professional Disposal: The final disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[3][14] Never pour this chemical or its neutralized byproducts down the drain.[15][16][17]
Conclusion
The safe disposal of this compound is a multi-step process that requires careful planning and execution. By understanding the chemical's hazards, using appropriate personal protective equipment, and following a controlled neutralization and disposal protocol, researchers can ensure a safe laboratory environment while adhering to all regulatory requirements.
References
-
PubChem. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-2-methylpropanoyl chloride. National Center for Biotechnology Information. [Link]
-
Occupational Safety and Health Administration (OSHA). Chemical Reactivity Hazards - Control and Prevention. U.S. Department of Labor. [Link]
-
U.S. Environmental Protection Agency (EPA). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]
-
University of California, Santa Cruz. Hazardous Waste Segregation. [Link]
-
U.S. Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. [Link]
-
CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
-
Hazardous Waste Experts. Guidelines for Solvent Waste Recycling and Disposal. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
Reddit. Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Save My Exams. A Level Chemistry Revision Notes - Acyl Chlorides. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. [Link]
-
Lab Manager. Managing Hazardous Chemical Waste in the Lab. [Link]
- Google Patents. US6727384B1 - Method for purifying acid chlorides.
-
PubChem. 2-(4-Chlorophenoxy)propionic acid. National Center for Biotechnology Information. [Link]
Sources
- 1. download.basf.com [download.basf.com]
- 2. savemyexams.com [savemyexams.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Bromo-2-methylpropanoyl chloride | C4H6BrClO | CID 11106049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | C10H10Cl2O2 | CID 2781312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. 7.2 Organic Solvents [ehs.cornell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. Chemical Reactivity Hazards - Control and Prevention | Occupational Safety and Health Administration [osha.gov]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
- 13. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 14. epa.gov [epa.gov]
- 15. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 16. acs.org [acs.org]
- 17. 7.15 Reactive and Potentially Explosive Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
